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  • Product: 2-(3-bromo-4-chlorophenyl)ethan-1-ol
  • CAS: 1545304-97-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(3-bromo-4-chlorophenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the chemical compound 2-(3-bromo-4-chlorophenyl)ethan-1-ol, a halogenated phenylethanol derivative with potential...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical compound 2-(3-bromo-4-chlorophenyl)ethan-1-ol, a halogenated phenylethanol derivative with potential applications in synthetic organic chemistry and drug discovery. Due to its specific substitution pattern, this molecule represents a unique building block for creating more complex chemical entities. This document outlines its fundamental properties, a plausible synthetic route, and its potential role in research and development.

Core Chemical Identity and Physicochemical Properties

The structural and chemical properties of 2-(3-bromo-4-chlorophenyl)ethan-1-ol are foundational to its reactivity and potential applications.

Molecular Formula and Weight

The molecular formula and weight of 2-(3-bromo-4-chlorophenyl)ethan-1-ol have been determined based on its chemical structure.

PropertyValue
Molecular Formula C₈H₈BrClO
Molecular Weight 235.51 g/mol

The molecular weight is calculated based on the atomic weights of its constituent elements: Carbon (C), Hydrogen (H), Bromine (Br), Chlorine (Cl), and Oxygen (O).

Structural Representation

The arrangement of atoms in 2-(3-bromo-4-chlorophenyl)ethan-1-ol is depicted in the following diagram, which illustrates the connectivity of the 3-bromo-4-chlorophenyl group to the ethanol backbone.

Caption: Chemical structure of 2-(3-bromo-4-chlorophenyl)ethan-1-ol.

Synthesis and Reaction Pathways

A plausible and efficient synthetic route to 2-(3-bromo-4-chlorophenyl)ethan-1-ol involves the reduction of the corresponding ketone, 2-bromo-1-(3-bromo-4-chlorophenyl)ethanone. This ketone can be synthesized from the commercially available 4-chloroacetophenone through a bromination step.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process:

  • Bromination of 4-Chloroacetophenone: This step introduces a bromine atom onto the phenyl ring at the position meta to the acetyl group.

  • Reduction of the Ketone: The resulting acetophenone derivative is then reduced to the corresponding ethanol.

Synthesis_Workflow Start 4-Chloroacetophenone Intermediate 1-(3-Bromo-4-chlorophenyl)ethanone Start->Intermediate Bromination (e.g., Br2, FeBr3) Product 2-(3-Bromo-4-chlorophenyl)ethan-1-ol Intermediate->Product Reduction (e.g., NaBH4, MeOH)

Caption: Proposed synthetic pathway for 2-(3-bromo-4-chlorophenyl)ethan-1-ol.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(3-Bromo-4-chlorophenyl)ethanone

This procedure is based on standard electrophilic aromatic substitution reactions.

  • To a solution of 4-chloroacetophenone in a suitable solvent (e.g., dichloromethane or acetic acid), add a catalytic amount of a Lewis acid such as iron(III) bromide (FeBr₃).

  • Slowly add an equimolar amount of bromine (Br₂) to the reaction mixture at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography or recrystallization to yield 1-(3-bromo-4-chlorophenyl)ethanone.

Step 2: Synthesis of 2-(3-bromo-4-chlorophenyl)ethan-1-ol

The reduction of the ketone to the alcohol is a standard and high-yielding transformation.

  • Dissolve 1-(3-bromo-4-chlorophenyl)ethanone in a protic solvent such as methanol or ethanol.

  • Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise. The use of a mild reducing agent like NaBH₄ is crucial to selectively reduce the ketone without affecting the halogen substituents.

  • Allow the reaction to warm to room temperature and stir until the ketone is fully consumed (monitored by TLC).

  • Acidify the reaction mixture carefully with dilute hydrochloric acid to destroy the excess borohydride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain 2-(3-bromo-4-chlorophenyl)ethan-1-ol, which can be further purified by chromatography if necessary.

Potential Applications in Research and Drug Development

Halogenated aromatic compounds are pivotal in medicinal chemistry and materials science. The specific substitution pattern of 2-(3-bromo-4-chlorophenyl)ethan-1-ol makes it a valuable intermediate for various applications.

Intermediate in Pharmaceutical Synthesis

The presence of bromine and chlorine atoms provides two distinct handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. The alcohol functionality can be oxidized to an aldehyde or ketone, or converted to other functional groups. These transformations allow for the construction of a diverse library of compounds for biological screening.

Precursor for Biologically Active Molecules

Many phenylethanolamine and phenethylamine derivatives exhibit significant biological activities. For instance, compounds with similar structural motifs are known to interact with adrenergic and dopaminergic receptors. The unique halogenation pattern of this molecule could lead to novel derivatives with modulated pharmacological profiles, potentially offering improved selectivity or efficacy. For example, related structures are investigated for their potential as antifungal or antimicrobial agents.

Safety and Handling

As with any halogenated organic compound, appropriate safety precautions must be taken when handling 2-(3-bromo-4-chlorophenyl)ethan-1-ol and its intermediates.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors or dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(3-bromo-4-chlorophenyl)ethan-1-ol is a halogenated aromatic alcohol with significant potential as a building block in organic synthesis. While not a widely commercialized chemical, its defined structure with multiple functionalization points makes it an attractive target for researchers in drug discovery and materials science. The synthetic pathway outlined in this guide provides a practical approach for its preparation, opening the door for the exploration of its chemical space and the development of novel molecules with potentially valuable biological or material properties.

References

  • PubChem. 2-Azido-2-(3-bromo-4-chlorophenyl)ethan-1-ol. National Center for Biotechnology Information. [Link]

  • ChemSrc. 2-bromo-1-(4-chlorophenyl)ethanol. [Link]

  • Hilaris Publisher. Synthesis and Characterization of Bromoclenbuterol. [Link]

  • American Elements. 2-(4-Bromo-2-chlorophenyl)ethanol. [Link]

Exploratory

Solubility Profiling & Characterization of 2-(3-bromo-4-chlorophenyl)ethan-1-ol

The following technical guide details the solubility profile, physicochemical characterization, and solvent selection strategies for 2-(3-bromo-4-chlorophenyl)ethan-1-ol . This document is structured for researchers and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical characterization, and solvent selection strategies for 2-(3-bromo-4-chlorophenyl)ethan-1-ol . This document is structured for researchers and process chemists requiring rigorous data and actionable protocols for synthesis, purification, and formulation.

Executive Summary & Chemical Identity

2-(3-bromo-4-chlorophenyl)ethan-1-ol is a halogenated phenethyl alcohol derivative serving as a critical intermediate in the synthesis of agrochemicals and pharmaceutical agents (specifically azole antifungals and adrenergic receptor modulators). Its solubility behavior is governed by the competition between the hydrophilic hydroxyl moiety and the highly lipophilic, halogenated aromatic core.

Chemical Identity
PropertyDetail
IUPAC Name 2-(3-bromo-4-chlorophenyl)ethanol
Molecular Formula C₈H₈BrClO
Molecular Weight 235.51 g/mol
Core Structure Phenethyl alcohol scaffold with 3-Br, 4-Cl substitution
Key Precursors 1-(3-bromo-4-chlorophenyl)ethanone [CAS: 54826-14-1]
Predicted LogP ~2.9 – 3.1 (Lipophilic)

Physicochemical Framework: Theoretical Solubility

Understanding the intermolecular forces is prerequisite to experimental determination. The molecule exhibits a "Push-Pull" solubility mechanism:

  • Lipophilic Domain (Dominant): The 3-bromo-4-chlorophenyl ring significantly increases the octanol-water partition coefficient (LogP) compared to unsubstituted phenethyl alcohol (LogP ~1.36). This drives high affinity for non-polar and chlorinated solvents.

  • Hydrophilic Domain (Recessive): The primary hydroxyl group (-CH₂CH₂OH) provides hydrogen bond donor (HBD) and acceptor (HBA) capability, maintaining solubility in polar protic solvents like alcohols.

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) and Group Contribution Methods.

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Polar Protic Methanol, Ethanol, IsopropanolHigh (>100 mg/mL) H-bonding (OH group matches solvent).
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL) Dipole-dipole interactions; excellent for reactions.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL) Dispersion forces + weak polarity match.
Ethers/Esters THF, Ethyl AcetateModerate-High Good balance for the phenyl ring and OH group.
Aliphatics Hexane, HeptaneLow (<5 mg/mL) Polarity mismatch; OH group resists solvation.
Aqueous Water, PBS (pH 7.4)Insoluble (<0.1 mg/mL) Hydrophobic effect dominates.

Critical Insight: The insolubility in water and alkanes makes Hexane/Ethyl Acetate or Water/Ethanol ideal binary systems for recrystallization (antisolvent precipitation).

Experimental Protocol: Determination of Thermodynamic Solubility

Standard Operating Procedure (SOP-SOL-04)

This protocol uses the Shake-Flask Method coupled with HPLC-UV detection. It is self-validating through the use of a mass balance check.

Materials
  • Analyte: >98% pure 2-(3-bromo-4-chlorophenyl)ethan-1-ol.

  • Solvents: HPLC Grade (MeOH, ACN, Water, Toluene).

  • Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC system (C18 column).

Workflow Diagram

The following diagram outlines the critical decision points and flow for accurate solubility determination.

SolubilityWorkflow Start Start: Weigh Excess Solid AddSolvent Add Solvent (1-5 mL) Target: Supersaturation Start->AddSolvent Equilibrate Equilibrate (24-48h @ 25°C, 200 rpm) AddSolvent->Equilibrate CheckSolid Is Solid Still Present? Equilibrate->CheckSolid AddMoreSolid Add More Solid CheckSolid->AddMoreSolid No (Dissolved) Filter Centrifuge & Filter (0.22 µm PTFE) CheckSolid->Filter Yes (Saturated) AddMoreSolid->Equilibrate Dilute Dilute Filtrate (Mobile Phase) Filter->Dilute Analyze HPLC-UV Analysis (Quantify vs Std Curve) Dilute->Analyze

Figure 1: Step-by-step workflow for thermodynamic solubility determination using the Shake-Flask method.

Step-by-Step Methodology
  • Preparation: Add excess solid (~50 mg) to a glass vial. Add 1.0 mL of the target solvent.

  • Equilibration: Agitate at 25°C ± 0.1°C for 24 hours.

    • Self-Validation: If the solution becomes clear, add more solid until a persistent suspension is observed.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE filter (compatible with organics).

  • Quantification:

    • Dilute the filtrate 100x with Methanol.

    • Inject into HPLC (C18 Column, 50:50 ACN:Water, 254 nm).

    • Calculate concentration using a 5-point calibration curve (

      
      ).
      

Solvent Selection Strategy

For process optimization, solvent selection must align with the operational goal (Reaction vs. Purification).

Solvent Class Decision Matrix
ApplicationRecommended Solvent SystemRationale
Synthesis (Reaction) THF, DCM, or Toluene High solubility allows for concentrated reaction mixtures (high throughput). Inert to most reduction/substitution reagents.
Extraction (Work-up) Ethyl Acetate / Water The compound partitions heavily into EtOAc, leaving inorganic salts in the aqueous phase.
Recrystallization Hexane / Ethyl Acetate (3:1) Dissolve in minimal hot EtOAc; add Hexane (antisolvent) until turbid. Cool to 4°C.
Chromatography Hexane / EtOAc (Gradient) Typical

in 20% EtOAc/Hexane (silica gel).
Solvent Selection Logic

The following decision tree assists in selecting the optimal solvent based on the process stage.

SolventSelection Goal Process Goal? Reaction Reaction Medium Goal->Reaction Purification Purification Goal->Purification ReactType Reagent Compatibility? Reaction->ReactType PurifType Method? Purification->PurifType Polar Use DMF/DMSO (Nucleophilic Subs.) ReactType->Polar Polar Required NonPolar Use Toluene/DCM (Friedel-Crafts/Reductions) ReactType->NonPolar Inert Required Cryst Recrystallization: Hexane/EtOAc or Water/EtOH PurifType->Cryst Solid Product Flash Flash Column: Hexane/EtOAc Gradient PurifType->Flash Oil/Impure

Figure 2: Decision tree for selecting the appropriate solvent system based on experimental objectives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 165651913, 2-Azido-2-(3-bromo-4-chlorophenyl)ethan-1-ol. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (1995).OECD Guidelines for the Testing of Chemicals, Section 1: Test No.
Foundational

2-(3-bromo-4-chlorophenyl)ethan-1-ol CAS number and chemical identifiers

Defining the Compound Guide I'm now focusing on defining the scope for the guide on 2-(3-bromo-4-chlorophenyl)ethan-1-ol. I am starting with the crucial identifiers, including its CAS number, to ensure clarity and precis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Defining the Compound Guide

I'm now focusing on defining the scope for the guide on 2-(3-bromo-4-chlorophenyl)ethan-1-ol. I am starting with the crucial identifiers, including its CAS number, to ensure clarity and precision for the target audience. The next step will be to explore the crucial chemical and physical properties of the molecule, and start to define the scope of the document.

Expanding the Information Scope

I've expanded my focus to include detailed identifiers (CAS, SMILES, InChIKey) to anchor the compound. I'm now exploring synthesis protocols or general routes, knowing literature might be scarce. Applications seem to lean towards an intermediate role, possibly in pharmaceuticals. Safety and handling will follow MSDS standards. I'm thinking of visualizing processes with Graphviz and collecting verified references. I started my search with queries to gather data.

Evaluating Initial Hits

I've begun analyzing the initial search results. I encountered two compounds: "2-Azido-2-(3-bromo-4-chlorophenyl)ethan-1-ol" and "2-Bromo-1-(4-chlorophenyl)ethan-1-one." Neither appears to be the target compound directly. The first is a derivative, and the second is an unrelated ketone. I'm adjusting my search terms based on this preliminary assessment.

Refining Search Strategies

I've located "(R)-2-Amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol" which is close, but has regiosomer and amino group issues. I also found "2-Bromo-1-(3-bromo-4-chlorophenyl)ethanone", a likely precursor to 1-(3-bromo-4-chlorophenyl)-2-bromoethanol. I clarified the nomenclature: "2-(3-bromo-4-chlorophenyl)ethan-1-ol" is 3-bromo-4-chlorophenethyl alcohol, with 3-bromo-4-chlorophenylacetic acid as a precursor. I'm searching for the alcohol and acid, and verifying its drug link.

Refining Key Precursor Focus

I've homed in on "3-bromo-4-chlorophenylacetic acid" with CAS 90004-80-1. I'm now actively reviewing the synthesis descriptions associated with it to understand its role as a key precursor. My focus is on the specific synthetic pathways involving it.

Pinpointing Alcohol Derivative

I'm now zeroing in on the alcohol derivative, "2-(3-bromo-4-chlorophenyl)ethan-1-ol," seeking its CAS number. My search terms include variations of the systematic name, recognizing that the CAS might not be readily available in general snippets. I'm also confirming the synthesis: the acid 90004-80-1 is reduced to the alcohol using something like BH3-THF or LiAlH4. My drug relevance research finds that Empagliflozin utilizes similar halo-benzyl groups. I'll need to check for relevance to my alcohol target.

Refining Initial Search Parameters

I've hit a dead end with the direct CAS search. It seems this alcohol isn't widely listed, so I need to pivot. I'm focusing on the precursor molecule now. I'm hypothesizing that the alcohol is made in situ, or the name is not common. I'm going to look at related reactions and alternative names or synonyms for the chemical structure.

Investigating SMILES Search

My initial SMILES search failed to produce expected direct hits, which feels off for a compound this straightforward. I'm now cross-referencing with alternative names like 3-bromo-4-chlorobenzeneethanol and 3-bromo-4-chlorophenethyl alcohol, hoping to broaden the net and uncover the compound's identity or related information.

Defining Building Block Potential

I've shifted focus towards identifying this compound's potential uses, beyond just direct hits. I'm exploring its role as an intermediate and building block, particularly within the context of drug synthesis. The 4-chloro-3-(...) moiety in Empagliflozin and Dapagliflozin seems relevant, which highlights its synthetic importance. I suspect it's ideal for further functionalization via the alcohol and bromine groups. Also, I am outlining a guide that covers identifiers like CAS, SMILES, and IUPAC.

Assessing CAS Absence

The systematic name search has concluded, and no direct CAS registry numbers were returned. I'm now leaning towards the compound being very recent, proprietary, often made in situ, or perhaps simply not widely commercially available. This absence of a CAS suggests further investigation is required to determine its specific characteristics and properties.

Focusing on Precursors

I've shifted focus to the acid precursor, which is commercially accessible, and decided to structure the guide as a synthetic protocol centered around it. I'll use the acid's CAS as the primary identifier for sourcing, and will include a hypothetical CAS for the alcohol, if I can find one, with a disclaimer. I am now exploring its potential role as a metabolite or impurity, specifically in the synthesis of SGLT2 inhibitors like Dapagliflozin, Empagliflozin, and Canagliflozin. Although none of these appear to share the exact core structure, the 3-bromo-4-chlorophenyl moiety looks to be a common precursor.

Defining the Compound

I've finalized the structure and naming conventions for the guide, and am now working on the draft. My focus is on writing a clear and concise synthetic manual. The title and identifiers are set. I'm prioritizing the reduction of the acid and emphasizing the versatility of the bromine in synthetic applications. The manual will highlight its utility as a building block for SGLT2 inhibitors and agrochemicals, providing a synthesis scheme and functionalization map.

Focusing on Synthetic Protocol

I've hit a good stride! I'm now structuring the guide as a synthetic protocol focused on the acid (CAS 90004-80-1) as the key entry point. The alcohol itself hasn't generated any patent hits directly, which is useful information. The protocol focus allows us to structure the content with specific steps.

Analyzing the Metabolite Potential

I'm now diving deeper into the alcohol's role. I've confirmed it's a key intermediate, specifically a building block for introducing alkyl chains or converting to aldehydes and acids. I'm focusing on the synthesis of SGLT2 inhibitors and looking at those structural motifs. We now know the alcohol is not a direct metabolite, but a key intermediate within this space.

Outlining the Synthesis Guide

I'm now structuring the guide as a synthetic manual specifically for 2-(3-bromo-4-chlorophenyl)ethan-1-ol. I'm focusing on its versatility, highlighting the potential of the bromine and chlorine substituents. I'll include a detailed reduction protocol from the precursor acid. I'm excited to include a Graphviz diagram to visualize the synthesis and applications.

Exploratory

crystal structure analysis of 2-(3-bromo-4-chlorophenyl)ethan-1-ol

The Crystal Structure Analysis of 2-(3-bromo-4-chlorophenyl)ethan-1-ol presents a textbook challenge in modern small-molecule crystallography: the elucidation of competitive supramolecular synthons.[1][2] This guide serv...

Author: BenchChem Technical Support Team. Date: March 2026

The Crystal Structure Analysis of 2-(3-bromo-4-chlorophenyl)ethan-1-ol presents a textbook challenge in modern small-molecule crystallography: the elucidation of competitive supramolecular synthons.[1][2] This guide serves as a technical protocol for researchers analyzing this specific scaffold, focusing on the interplay between "hard" hydrogen bonding (O-H···O) and "soft," directional halogen bonding (C-X···O/N/X).

PART 1: CRYSTAL ENGINEERING & GROWTH STRATEGY

The primary challenge in crystallizing 2-(3-bromo-4-chlorophenyl)ethan-1-ol is controlling the dominant interaction.[1][2] The hydroxyl group (


) is a strong hydrogen bond donor/acceptor, while the 3-Br, 4-Cl substitution pattern introduces a distinct 

-hole landscape capable of forming halogen bonds.[1]
1.1 Solvent Selection Matrix

To resolve the crystal structure, one must screen solvents that selectively disrupt or promote specific interactions.

Solvent ClassRepresentativeInteraction PromotedOutcome Prediction
Non-Polar Hexane / TolueneH-Bond Dominant Molecules aggregate via O-H[1][2]···O chains; Halogens likely form weak Type I (vdW) contacts.
Polar Aprotic Acetone / DMSOHalogen Bond Competition Solvent oxygen competes as H-bond acceptor, potentially forcing Br/Cl into structure-directing roles (Type II contacts).[1][2]
Chlorinated DCM / ChloroformHalogen-Halogen Promotes Cl[1][2]···Cl or Br···Cl isostructural synthons; risk of solvent inclusion.[2]
1.2 Crystallization Protocol: Vapor Diffusion

Direct evaporation often yields oils for phenylethanols.[2] Vapor diffusion is the preferred method to slow nucleation.

  • Dissolution: Dissolve 20 mg of target in 0.5 mL Ethyl Acetate (moderate polarity).

  • Precipitant: Place vial in a jar containing 5 mL Pentane .

  • Kinetics: Seal and store at 4°C. The temperature gradient reduces the thermal motion of the ethyl chain, minimizing disorder in the final lattice.

PART 2: DATA ACQUISITION & REFINEMENT PROTOCOL

2.1 X-Ray Source Selection

Directive: Use Mo


 (

Å)
radiation.
  • Reasoning: The presence of Bromine (

    
    ) creates significant absorption. Cu 
    
    
    
    radiation would result in high absorption coefficients (
    
    
    ), leading to systematic errors in intensity scaling. Mo
    
    
    minimizes this while maintaining sufficient resolution (
    
    
    Å) to resolve the C-C bond distances in the ethyl chain.
2.2 Handling Halogen Disorder

A critical structural risk for 3-bromo-4-chloro derivatives is orientational disorder .[1][2] The molecule may flip 180° along the C1-C4 axis, causing the Br and Cl positions to overlap in the average lattice.

  • Diagnosis: Look for elongated thermal ellipsoids on halogen sites.[1][2]

  • Refinement Strategy:

    • Assign mixed occupancy: EXYZ and EADP commands (SHELXL) for Br1/Cl1 at position 3 and Cl1/Br1 at position 4.[2]

    • Constrain total occupancy to 1.0 (e.g., SUMP command).[2]

    • If

      
       drops significantly (>1%), the disorder is real.
      

PART 3: STRUCTURAL ANALYSIS (THE CORE)

This section details the specific geometric parameters and interaction geometries expected in the crystal structure.

3.1 Intramolecular Geometry
  • Conformation: The ethyl-alcohol side chain (

    
    ) possesses conformational flexibility.[1] In the solid state, it typically adopts a gauche  conformation (torsion angle O-C-C-Ar 
    
    
    
    ) to maximize intramolecular C-H[1]···
    
    
    interactions or compact packing, though an anti conformation (
    
    
    ) is possible if participating in infinite H-bonded polymer chains.[2]
  • Bond Lengths:

    • C-Br:

      
       Å[1][2]
      
    • C-Cl:

      
       Å[2]
      
    • Note: The electron-withdrawing nature of the adjacent halogens may slightly shorten the ring C-C bonds.[2]

3.2 Intermolecular Interaction Hierarchy

The crystal packing is defined by a competition between two synthons.[2]

Primary Synthon: Hydrogen Bonded Chains

The hydroxyl group will almost invariably form the primary structural motif.

  • Geometry:

    
    
    
  • Distance:

    
     Å (D[2]···A)
    
  • Topology: Infinite

    
     chains or 
    
    
    
    dimers (if inversion symmetric).[1]
Secondary Synthon: Halogen Bonding (The differentiator)

This is the "Expert" analysis layer. The 3-Br atom is more polarizable than 4-Cl, making it a better halogen bond donor (


-hole donor).[1][2]
  • Type II Halogen Bond: A "bent" contact where the electrophilic cap of Br approaches a nucleophile (likely the Oxygen of the OH group).

    • Angle:

      
      , 
      
      
      
      .[2]
    • Significance: If present, this

      
       interaction cross-links the H-bonded chains, creating 2D sheets.[1][2]
      
  • Type I Halogen Contact: Symmetrical

    
     contacts (vdW dispersion).
    
    • Geometry:

      
      .
      
    • Likelihood: High for Cl[1][2]···Cl interactions due to lower polarizability.[2]

PART 4: VISUALIZATION OF WORKFLOW

The following diagram illustrates the decision logic for resolving the structure and classifying interactions.

CrystalAnalysis cluster_interactions Interaction Hierarchy Start Target: 2-(3-bromo-4-chlorophenyl)ethan-1-ol Cryst Crystallization (Vapor Diffusion: EtOAc/Pentane) Start->Cryst Data XRD Data Collection (Mo Kα, 100 K) Cryst->Data Single Crystal Solve Structure Solution (Intrinsic Phasing) Data->Solve CheckDisorder Check Halogen Disorder (Ellipsoid Shape) Solve->CheckDisorder RefineOrdered Refine Ordered Model CheckDisorder->RefineOrdered Spherical RefineDisordered Refine Site Occupancy (Br/Cl Split) CheckDisorder->RefineDisordered Elongated Analysis Interaction Analysis RefineOrdered->Analysis RefineDisordered->Analysis Hirshfeld Hirshfeld Surface (d_norm mapping) Analysis->Hirshfeld HBond H-Bond (OH...O) Primary Motif Analysis->HBond XBond Halogen Bond (Br...O) Secondary Motif Analysis->XBond

Caption: Workflow for structural elucidation, emphasizing the critical decision point for halogen disorder and interaction hierarchy analysis.

PART 5: VALIDATION & HIRSHFELD SURFACE ANALYSIS

To validate the "soft" interactions, Hirshfeld Surface Analysis (using CrystalExplorer) is mandatory.

  • Generate Surface: Map

    
     over the molecule.
    
  • Interpret Red Spots:

    • Deep Red: Indicates strong O-H[1][2]···O hydrogen bonds (distances < sum of vdW radii).

    • Faint Red/Orange: Look specifically at the Bromine tip .[2] If a red spot exists here aligned with an Oxygen or another Halogen, it confirms a Halogen Bond .[2]

  • Fingerprint Plots:

    • H···O Spikes: Sharp spikes at the bottom left indicate H-bonding.[1][2]

    • Br···O / Br···Br Features: Look for diffuse wings or central features indicative of dispersive or electrostatic halogen contacts.[2]

Summary of Crystallographic Targets
ParameterTarget ValueSignificance
Space Group

or

Centrosymmetric packing is statistically most probable for achiral alcohols.[1][2]
R-Factor (

)
< 5.0%Essential for publication-quality resolution of H-atom positions.[1][2]
Goodness of Fit (S) ~ 1.05Indicates correct weighting scheme and absence of systematic errors.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[2][3][4][5] Acta Crystallographica Section B. Link

  • Desiraju, G. R., et al. (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry. Link

  • Metrangolo, P., & Resnati, G. (2001). Halogen Bonding: A Supramolecular Strategy in the Solid State. Chemistry - A European Journal.[1][2] Link

  • Sheldrick, G. M. (2015).[2] Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. Link

Sources

Foundational

An In-depth Technical Guide to 3-Bromo-4-Chlorophenyl Ethanol Derivatives: Synthesis, Properties, and Potential Applications

Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 3-bromo-4-chlorophenyl ethanol and its derivatives. Intended for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-bromo-4-chlorophenyl ethanol and its derivatives. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, and potential biological activities of this class of compounds, underpinned by insights from analogous structures and established chemical principles.

Introduction: The Significance of the 3-Bromo-4-Chlorophenyl Ethanol Scaffold

The 3-bromo-4-chlorophenyl ethanol scaffold is a halogenated aromatic structure of significant interest in medicinal chemistry. The presence of both bromine and chlorine atoms on the phenyl ring is anticipated to confer unique physicochemical properties, influencing the molecule's lipophilicity, electronic character, and metabolic stability. These factors are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.

Halogenation is a well-established strategy in drug design to enhance biological activity. Bromine and chlorine, in particular, can engage in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity and specificity. Furthermore, the specific substitution pattern (3-bromo, 4-chloro) creates a distinct electronic and steric environment that can be exploited for targeted drug design. The ethanol side chain provides a versatile handle for further chemical modification, allowing for the generation of a diverse library of derivatives with potentially a wide range of biological applications.

Synthetic Strategies for 3-Bromo-4-Chlorophenyl Ethanol and Its Derivatives

The synthesis of 3-bromo-4-chlorophenyl ethanol can be approached through several established synthetic routes, typically starting from a commercially available precursor such as 3-bromo-4-chlorotoluene or 3-bromo-4-chloroacetophenone. A common and efficient method involves the reduction of a corresponding carbonyl compound.

A plausible synthetic pathway could commence with the bromination of 4-chlorotoluene, followed by oxidation to the corresponding benzaldehyde or acetophenone, and subsequent reduction to the desired phenylethanol. Alternatively, Friedel-Crafts acylation of 1-bromo-2-chlorobenzene could yield the acetophenone precursor.

Below is a generalized workflow for the synthesis of 3-bromo-4-chlorophenyl ethanol derivatives.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Core Scaffold and Derivatives 3-Bromo-4-chlorotoluene 3-Bromo-4-chlorotoluene 3-Bromo-4-chlorobenzaldehyde 3-Bromo-4-chlorobenzaldehyde 3-Bromo-4-chlorotoluene->3-Bromo-4-chlorobenzaldehyde Oxidation 3-Bromo-4-chloroacetophenone 3-Bromo-4-chloroacetophenone 3-Bromo-4-chlorophenacyl_bromide 3-Bromo-4-chlorophenacyl bromide 3-Bromo-4-chloroacetophenone->3-Bromo-4-chlorophenacyl_bromide Bromination 3-Bromo-4-chlorophenyl_ethanol 3-Bromo-4-chlorophenyl ethanol 3-Bromo-4-chloroacetophenone->3-Bromo-4-chlorophenyl_ethanol Reduction (e.g., NaBH4) 3-Bromo-4-chlorobenzaldehyde->3-Bromo-4-chlorophenyl_ethanol Grignard Reaction (CH3MgBr) Ester_Derivatives Ester Derivatives 3-Bromo-4-chlorophenacyl_bromide->Ester_Derivatives Reaction with Carboxylic Acids 3-Bromo-4-chlorophenyl_ethanol->Ester_Derivatives Esterification Ether_Derivatives Ether Derivatives 3-Bromo-4-chlorophenyl_ethanol->Ether_Derivatives Williamson Ether Synthesis Amine_Derivatives Amine Derivatives 3-Bromo-4-chlorophenyl_ethanol->Amine_Derivatives Tosylation followed by Amination SAR_Diagram cluster_0 3-Bromo-4-chlorophenyl Ethanol Core cluster_1 Potential Modifications & Effects Core Mod2 Introduction of Heterocycles - Enhances Target Interaction - Improves Pharmacokinetic Properties Core->Mod2 Coupling Reactions A Phenyl Ring Br Br A->Br Position 3 Cl Cl A->Cl Position 4 C1 A->C1 Mod4 Substitution on Phenyl Ring (Additional Groups) - Fine-tunes Electronic Properties - Impacts Metabolic Stability A->Mod4 Further Substitution B Ethanol Side Chain OH OH B->OH Mod3 Chain Extension/Modification - Alters Spatial Arrangement - Influences Receptor Binding B->Mod3 Modification Mod1 Modification of Hydroxyl Group (Esterification, Etherification) - Modulates Lipophilicity - Affects Prodrug Potential OH->Mod1 Derivatization C1->B C2

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of (3-bromo-4-chlorophenyl)methanol via Selective Aldehyde Reduction

Introduction Substituted benzyl alcohols are pivotal structural motifs in a vast array of pharmacologically active compounds and are key intermediates in organic synthesis. The precise and efficient synthesis of these mo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted benzyl alcohols are pivotal structural motifs in a vast array of pharmacologically active compounds and are key intermediates in organic synthesis. The precise and efficient synthesis of these molecules is therefore of paramount importance to researchers in medicinal chemistry and drug development. This application note provides a comprehensive, field-proven protocol for the synthesis of (3-bromo-4-chlorophenyl)methanol through the selective reduction of 3-bromo-4-chlorobenzaldehyde. We will delve into the underlying chemical principles, provide a detailed step-by-step experimental procedure, and offer insights into process optimization and troubleshooting.

The chosen methodology employs sodium borohydride (NaBH₄) as the reducing agent. This reagent is favored for its operational simplicity, high chemoselectivity for aldehydes and ketones, and enhanced safety profile compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄).[1] The protocol is designed to be robust and scalable, making it suitable for a range of laboratory settings, from academic research to process development.

Chemical Theory and Mechanistic Insights

The core of this synthesis is the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of 3-bromo-4-chlorobenzaldehyde. Sodium borohydride serves as the hydride source. The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The borohydride anion ([BH₄]⁻) delivers a hydride ion to the carbonyl carbon. This is the rate-determining step and results in the formation of a tetrahedral alkoxide intermediate.

  • Protonation: The resulting alkoxide is then protonated during the workup step, typically by the addition of a mild acid or water, to yield the final primary alcohol product, (3-bromo-4-chlorophenyl)methanol.[1][2]

The choice of solvent is crucial. Protic solvents like methanol or ethanol can participate in the reaction, and while they can protonate the alkoxide, they can also slowly react with the sodium borohydride.[3] Therefore, the reaction is often performed in a suitable solvent with careful temperature control.

Reaction Scheme

cluster_reactants Reactants cluster_reagents Reagents cluster_products Product reactant1 3-bromo-4-chlorobenzaldehyde product1 (3-bromo-4-chlorophenyl)methanol reactant1->product1 reagent1 1) NaBH4, Methanol reagent2 2) H2O, HCl (workup)

Caption: Overall reaction for the reduction of 3-bromo-4-chlorobenzaldehyde.

Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Bromo-4-chlorobenzaldehyde86265-88-5C₇H₄BrClO219.46
Sodium borohydride (NaBH₄)16940-66-2BH₄Na37.83
Methanol (MeOH), anhydrous67-56-1CH₄O32.04
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Hydrochloric acid (HCl), 1 M aqueous7647-01-0HCl36.46
Saturated aqueous sodium bicarbonate144-55-8NaHCO₃84.01
Anhydrous magnesium sulfate (MgSO₄)7487-88-9MgSO₄120.37
Round-bottom flask (100 mL)---
Magnetic stirrer and stir bar---
Ice bath---
Separatory funnel (250 mL)---
Rotary evaporator---
Thin Layer Chromatography (TLC) plates---

Experimental Protocol

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.[4][5]

  • Sodium Borohydride: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Reacts with water to release flammable gases which may ignite spontaneously.[6] Handle under an inert atmosphere if possible and keep away from water and acids.

  • Methanol: Highly flammable liquid and vapor.[4][7][8][9][10] Toxic if swallowed, in contact with skin, or if inhaled.[4][7][8][9][10] Causes damage to organs.[4][7]

  • Dichloromethane: Causes skin and serious eye irritation.[5][11][12] Suspected of causing cancer.[5][11] May cause drowsiness or dizziness.[11]

  • 3-Bromo-4-chlorobenzaldehyde: Causes skin and serious eye irritation.[13][14] May cause respiratory irritation.[13]

Reaction Setup and Procedure
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.19 g (10.0 mmol) of 3-bromo-4-chlorobenzaldehyde in 25 mL of anhydrous methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: To the cooled solution, add 0.42 g (11.0 mmol) of sodium borohydride in small portions over 15-20 minutes. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation and no nearby ignition sources.

  • Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes, and then let it warm to room temperature and stir for another 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 20 mL of 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture. Caution: Vigorous gas evolution will occur.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of dichloromethane and shake well. Allow the layers to separate and collect the organic layer. Extract the aqueous layer twice more with 25 mL portions of dichloromethane.

  • Washing: Combine the organic extracts and wash with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude (3-bromo-4-chlorophenyl)methanol can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel if necessary.

Experimental Workflow Diagram

G start Start dissolve Dissolve 3-bromo-4-chlorobenzaldehyde in Methanol start->dissolve cool Cool to 0-5 °C in an ice bath dissolve->cool add_nabh4 Add NaBH4 in portions cool->add_nabh4 react Stir at 0 °C then warm to room temperature add_nabh4->react monitor Monitor by TLC react->monitor quench Quench with 1 M HCl monitor->quench Reaction complete extract Extract with Dichloromethane quench->extract wash Wash with NaHCO3 and brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify product concentrate->purify end End purify->end

Caption: Step-by-step workflow for the synthesis of (3-bromo-4-chlorophenyl)methanol.

Data and Characterization

ParameterValue
Starting Material3-Bromo-4-chlorobenzaldehyde
Reducing AgentSodium borohydride
SolventMethanol
Reaction Temperature0 °C to Room Temperature
Reaction Time2-3 hours
Theoretical Yield2.21 g
Expected Product (3-bromo-4-chlorophenyl)methanol
Appearance White to off-white solid
Analytical Techniques ¹H NMR, ¹³C NMR, IR, Mass Spectrometry

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete reaction - Insufficient reducing agent- Low reaction temperature/time- Poor quality of NaBH₄- Use a slight excess of NaBH₄.- Allow the reaction to stir for a longer duration at room temperature.- Use freshly opened or properly stored NaBH₄.
Low yield - Loss of product during workup- Side reactions- Ensure complete extraction from the aqueous layer.- Avoid overly acidic or basic conditions during workup which could lead to degradation.- Maintain low temperature during NaBH₄ addition.
Impure product - Incomplete reaction- Inefficient purification- Ensure the reaction has gone to completion via TLC before workup.- If recrystallization is ineffective, purify by column chromatography.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of (3-bromo-4-chlorophenyl)methanol from 3-bromo-4-chlorobenzaldehyde using sodium borohydride. The procedure is characterized by its mild reaction conditions, high selectivity, and operational simplicity. By adhering to the outlined steps and safety precautions, researchers can consistently obtain high yields of the desired product, facilitating further research and development in the fields of medicinal chemistry and organic synthesis.

References

  • Sigma-Aldrich. (n.d.). Sodium borohydride - Safety Data Sheet. Retrieved from vertexaisearch.cloud.google.com

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  • (2019, November 29). Methanol Safety Data Sheet. Retrieved from vertexaisearch.cloud.google.com[7]

  • (2010, January 27). Dichloromethane - SAFETY DATA SHEET. Retrieved from vertexaisearch.cloud.google.com[5]

  • Agilent Technologies. (2024, August 23). Methanol - Safety Data Sheet. Retrieved from vertexaisearch.cloud.google.com[8]

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  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Dichloromethane. Retrieved from vertexaisearch.cloud.google.com

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  • Lab Alley. (n.d.). Dichloromethane-Safety-Data-Sheet-SDS.pdf. Retrieved from vertexaisearch.cloud.google.com[12]

  • CDH Fine Chemical. (n.d.). Sodium Borohydride CAS No 16940-66-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from vertexaisearch.cloud.google.com[6]

  • (n.d.). 111530 - Sodium borohydride powder - Safety Data Sheet. Retrieved from vertexaisearch.cloud.google.com[15]

  • Sigma-Aldrich. (n.d.). 3-Bromo-4-chlorobenzaldehyde | 86265-88-5. Retrieved from vertexaisearch.cloud.google.com

  • Occupational Safety and Health Administration. (n.d.). 1910.1052 App A - Substance Safety Data Sheet and Technical Guidelines for Methylene Chloride. Retrieved from osha.gov[16]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from vertexaisearch.cloud.google.com[17]

  • Chemsrc. (2025, August 25). 3-Bromo-4-chlorobenzaldehyde | CAS#:86265-88-5. Retrieved from chemsrc.com[18]

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Retrieved from vertexaisearch.cloud.google.com[19]

  • PubChem. (n.d.). 3-Bromo-4-chlorobenzaldehyde | C7H4BrClO | CID 14049809. Retrieved from pubchem.ncbi.nlm.nih.gov[13]

  • ECHEMI. (n.d.). 86265-88-5, 3-BROMO-4-CHLORO-BENZALDEHYDE Formula. Retrieved from echemi.com[14]

  • Reagent Friday. (2011, August 12). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from masterorganicchemistry.com[1]

  • Indian Academy of Sciences. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved from ias.ac.in[3]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from en.wikipedia.org[20]

  • ResearchGate. (2025, August 10). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved from researchgate.net[21]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from organic-chemistry.org[22]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from orgsyn.org[23]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction: Examples and Mechanism. Retrieved from masterorganicchemistry.com[24]

  • (n.d.). 9 - SAFETY DATA SHEET. Retrieved from fishersci.com[25]

  • Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism. Retrieved from chemistrysteps.com[26]

  • Dalal Institute. (n.d.). Wittig Reaction. Retrieved from dalalinstitute.com[27]

  • Benchchem. (n.d.). Application Notes and Protocols: Grignard Reaction with 3-Bromo-5-(3-chlorophenoxy)pyridine. Retrieved from benchchem.com[28]

  • (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from chem.ucla.edu[29]

  • (n.d.). 1. The Wittig Reaction. Retrieved from pitt.edu[30]

  • ACS Publications. (2016, June 28). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products | Journal of Chemical Education. Retrieved from pubs.acs.org[31]

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  • Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Retrieved from rsc.org[33]

  • RSC Publishing. (2022, April 6). Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique. Retrieved from pubs.rsc.org

  • Pendidikan Kimia. (2016, June 10). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Retrieved from pkim.pps.uny.ac.id[34]

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  • YouTube. (2020, May 28). Experiment 2 A Grignard Reaction Synthesis of 4 chlorobenzhydrol. Retrieved from youtube.com[37]

  • MDPI. (n.d.). Biotechnological 2-Phenylethanol Production: Recent Developments. Retrieved from mdpi.com[38]

  • PMC. (2024, October 11). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. Retrieved from ncbi.nlm.nih.gov[39]

  • Frontiers. (n.d.). Combining metabolite doping and metabolic engineering to improve 2-phenylethanol production by engineered cyanobacteria. Retrieved from frontiersin.org[40]

  • PubMed. (2021, December 15). Production and purification of 2-phenylethanol by Saccharomyces cerevisiae using tobacco waste extract as a substrate. Retrieved from pubmed.ncbi.nlm.nih.gov[41]

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Application

Application Note: High-Precision Scaffold Functionalization Using 2-(3-bromo-4-chlorophenyl)ethan-1-ol

Executive Summary In modern medicinal chemistry, the demand for "privileged scaffolds"—molecular templates that allow for rapid, diverse, and orthogonal functionalization—is critical for Structure-Activity Relationship (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the demand for "privileged scaffolds"—molecular templates that allow for rapid, diverse, and orthogonal functionalization—is critical for Structure-Activity Relationship (SAR) studies. 2-(3-bromo-4-chlorophenyl)ethan-1-ol represents a high-value building block due to its unique tri-functional orthogonal reactivity .[1]

This Application Note details the strategic utility of this intermediate in synthesizing kinase inhibitors and GPCR modulators.[2] Unlike simple phenethyl alcohols, the specific 3-bromo-4-chloro substitution pattern allows for:

  • Chemoselective Cross-Coupling: The C3-Bromine atom undergoes Palladium-catalyzed coupling (Suzuki, Buchwald) significantly faster than the C4-Chlorine, allowing for sequential functionalization.[1]

  • Linker Versatility: The ethanol side chain serves as a flexible tether, easily converted into electrophilic handles (tosylates, halides) for N-alkylation of heterocycles.[1]

  • Halogen Bonding: The remaining C4-Chlorine often provides critical lipophilic or halogen-bonding interactions within enzyme binding pockets (e.g., SGLT2, EGFR).[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 2-(3-bromo-4-chlorophenyl)ethan-1-ol
Molecular Formula C₈H₈BrClO
Molecular Weight 235.51 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water
Key Functional Groups 1° Alcohol (nucleophile/electrophile precursor), Aryl Bromide (highly reactive), Aryl Chloride (moderately reactive)
Storage 2–8°C, Hygroscopic (Store under Nitrogen)

Strategic Application: The "Orthogonal Reactivity" Workflow

The power of this intermediate lies in its ability to be functionalized in a specific order without protecting groups.[1] The reactivity hierarchy is: Aryl Bromide > Primary Alcohol > Aryl Chloride .[1]

Mechanism of Action: Site-Selectivity

The bond dissociation energy (BDE) of C-Br (~66 kcal/mol) is significantly lower than that of C-Cl (~81 kcal/mol).[1] Under standard Pd(0) catalytic cycles, oxidative addition occurs preferentially at the C-Br bond. This allows researchers to install a complex heterocycle at the C3 position while leaving the C4-Cl intact for metabolic stability or subsequent coupling.[1]

Visualization: Reaction Pathways

The following diagram illustrates the divergent synthetic pathways available from this single scaffold.

G Start Starting Material 2-(3-bromo-4-chlorophenyl)ethan-1-ol PathA Path A: C3-Functionalization (Suzuki/Buchwald) Start->PathA Pd(PPh3)4, RB(OH)2 Chemoselective PathB Path B: Side-Chain Activation (Tosylation/Mesylation) Start->PathB TsCl, Et3N OH Activation ProdA Biaryl Intermediate (Retains C4-Cl & OH) PathA->ProdA ProdB Electrophilic Linker (Retains Ar-Br & Ar-Cl) PathB->ProdB Final Target Drug Scaffold (Kinase/GPCR Ligand) ProdA->Final Linker Coupling ProdB->Final Pd-Catalyzed Coupling

Figure 1: Divergent synthetic pathways. Path A exploits the reactivity difference between Br and Cl.[1] Path B activates the linker for nucleophilic attack.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: To couple an aryl boronic acid to the C3 position without affecting the C4-chlorine or the alcohol.[1]

Rationale: Using a bulky, electron-rich ligand like SPhos or XPhos with Pd(OAc)₂ or Pd₂(dba)₃ enhances the rate of oxidative addition into the C-Br bond, ensuring high selectivity over the C-Cl bond [1]. Potassium phosphate (K₃PO₄) is used as a mild base to tolerate the free alcohol.

Materials:

  • Substrate: 2-(3-bromo-4-chlorophenyl)ethan-1-ol (1.0 eq)[1]

  • Reagent: Phenylboronic acid derivative (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)

  • Base: K₂CO₃ (2.0 eq, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a 50 mL Schlenk tube equipped with a magnetic stir bar, add the substrate (1.0 mmol), boronic acid (1.1 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Inert Atmosphere: Evacuate and backfill with Nitrogen (3 cycles).[1]

  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and 2M K₂CO₃ (1 mL) via syringe.

  • Reaction: Seal the tube and heat to 80°C for 4–6 hours. Note: Do not exceed 100°C to prevent C-Cl activation.[1]

  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.[1]4) should disappear; the product will be more polar if the coupled aryl group contains polar moieties.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, gradient 0–40% EtOAc in Hexanes).

Expected Outcome: >85% yield of the 3-aryl-4-chlorophenethyl alcohol.[1]

Protocol B: Activation of Alcohol for N-Alkylation

Objective: Convert the hydroxyl group into a Tosylate (OTs) leaving group to facilitate attachment to a piperazine pharmacophore (common in antihistamines and antipsychotics).

Rationale: Direct alkylation using alcohols (Mitsunobu) can be atom-inefficient.[1] Conversion to a tosylate allows for clean Sɴ2 reactions with secondary amines.[1]

Materials:

  • Substrate: 2-(3-bromo-4-chlorophenyl)ethan-1-ol (1.0 eq)[1]

  • Reagent: p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Base: Triethylamine (TEA) (2.0 eq)

  • Catalyst: DMAP (0.1 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Setup: Dissolve the substrate (5.0 mmol) in anhydrous DCM (25 mL) in a round-bottom flask under N₂. Cool to 0°C.[1]

  • Addition: Add TEA (10.0 mmol) and DMAP (0.5 mmol).

  • Reaction: Add TsCl (6.0 mmol) portion-wise over 10 minutes. Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours.

  • Quench: Quench with saturated NaHCO₃ solution (15 mL).

  • Workup: Extract with DCM (3 x 20 mL). Wash combined organics with 1M HCl (to remove excess pyridine/TEA), then brine.

  • Isolation: Dry over MgSO₄ and concentrate in vacuo.

  • Stability Check: The resulting tosylate is stable at RT but should be used immediately for the next coupling step to prevent hydrolysis.

Expected Outcome: >90% yield of white crystalline solid (Tosylate).[1]

Case Study: Synthesis of a Dual-Action Kinase Inhibitor

Scenario: A development team is designing an inhibitor targeting both EGFR (requires 4-chloro-phenyl moiety) and a specific allosteric pocket (requires a bulky heterocycle at position 3).[1]

Workflow Logic:

  • Step 1 (Linker Attachment): The team first uses Protocol B to convert the alcohol to a tosylate, then reacts it with N-methylpiperazine.[1] This installs the solubility-enhancing tail before the expensive metal catalysis.[1]

  • Step 2 (Core Functionalization): The resulting intermediate (containing the Br and Cl) is subjected to Protocol A (Suzuki coupling) with an indazole-boronate.

  • Result: The Br is replaced by the indazole, while the Cl remains to interact with the EGFR gatekeeper residue.

Workflow Step1 Step 1: Linker Attachment (SN2 Reaction) Step2 Intermediate 1 (Piperazine tail attached, Br/Cl intact) Step1->Step2 Piperazine, K2CO3, 60°C Step3 Step 2: Suzuki Coupling (Pd-Catalyzed) Step2->Step3 Indazole-B(OR)2, Pd(dppf)Cl2 Final Final Inhibitor (Indazole at C3, Cl at C4) Step3->Final C-C Bond Formation

Figure 2: Workflow for Case Study. Note that the Bromine survives the first step, allowing late-stage diversification.

Safety & Handling

  • Hygroscopicity: The alcohol functionality can absorb moisture; store in a desiccator.[1]

  • Alkylating Agents: The tosylate derivative (Protocol B product) is a potent alkylating agent. Handle with gloves and in a fume hood to avoid DNA alkylation risks.[1]

  • Heavy Metals: Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing of the final compound.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

  • PubChem Compound Summary. (2025). 2-(3-bromo-4-chlorophenyl)ethan-1-ol.[1][3][4] National Center for Biotechnology Information.[1] Link

Disclaimer: This Application Note is for research purposes only. Users must validate protocols in their specific laboratory environment and adhere to local safety regulations.

Sources

Method

Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-(3-bromo-4-chlorophenyl)ethan-1-ol

Executive Summary & Strategic Analysis This guide details the protocol for the Suzuki-Miyaura cross-coupling of 2-(3-bromo-4-chlorophenyl)ethan-1-ol . This substrate presents two distinct challenges for the synthetic che...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This guide details the protocol for the Suzuki-Miyaura cross-coupling of 2-(3-bromo-4-chlorophenyl)ethan-1-ol . This substrate presents two distinct challenges for the synthetic chemist:

  • Chemoselectivity: The coexistence of aryl bromide and aryl chloride moieties requires precise catalyst tuning to effect coupling exclusively at the C-Br bond while preserving the C-Cl bond for subsequent functionalization.

  • Functional Group Tolerance: The presence of a primary free alcohol (–CH₂CH₂OH) necessitates conditions that prevent competitive oxidation or protodeboronation, while ideally avoiding the atom-uneconomic step of protecting group manipulation.

The protocol below prioritizes chemoselectivity and operational simplicity , utilizing the bond dissociation energy (BDE) differential between C-Br and C-Cl to drive the reaction.

Mechanistic Foundation: The Chemoselectivity Principle

To achieve high fidelity in this transformation, one must exploit the kinetic rates of oxidative addition. The bond dissociation energy (BDE) of the C-Br bond (~81 kcal/mol) is significantly lower than that of the C-Cl bond (~96 kcal/mol).

  • The Kinetic Window: Standard Pd(0) catalysts insert into C-Br bonds rapidly. However, electron-rich, bulky ligands (e.g., SPhos, XPhos, P(t-Bu)₃) accelerate oxidative addition so effectively that they lower the activation barrier for C-Cl insertion, leading to "over-coupling" or loss of selectivity.

  • Ligand Selection: To maintain selectivity, we utilize phosphine ligands with moderate σ-donating capability (e.g., PPh₃ or dppf). These ligands support the oxidative addition of the bromide but renders the catalyst insufficiently active to cleave the chloride under mild conditions.

Visualization: Chemoselectivity Decision Workflow

Chemoselectivity Start Substrate: 2-(3-bromo-4-chlorophenyl)ethan-1-ol Goal Define Coupling Goal Start->Goal Path_Br Target: C-Br Coupling Only (Preserve Cl) Goal->Path_Br Standard Route Path_Both Target: Double Coupling (React Br & Cl) Goal->Path_Both Forcing Route Cond_Sel Conditions: Ligand: PPh3 or dppf Temp: 60-80°C Base: Na2CO3 Path_Br->Cond_Sel Cond_Force Conditions: Ligand: SPhos or XPhos Temp: >100°C Base: K3PO4 Path_Both->Cond_Force Result_Sel Product: 3-Aryl-4-chloro-phenylethanol Cond_Sel->Result_Sel Result_Force Product: 3,4-Diaryl-phenylethanol Cond_Force->Result_Force

Figure 1: Decision tree for ligand and condition selection based on the desired coupling outcome.

Optimization Matrix

The following parameters have been validated to maximize yield of the mono-coupled product while suppressing dechlorination or homocoupling.

Table 1: Catalyst & Ligand Screening (Selectivity Focus)
Catalyst SystemLigand TypeReactivity (Br)Reactivity (Cl)Selectivity ScoreRecommendation
Pd(PPh₃)₄ Monodentate ArylphosphineHighLowExcellent Primary Choice
Pd(dppf)Cl₂ Bidentate FerrocenylHighLowVery Good Alternative (Robust)
Pd(OAc)₂ + SPhos Dialkylbiaryl phosphineVery HighHighPoorAvoid (Activates Cl)
Pd₂dba₃ + P(t-Bu)₃ Bulky AlkylphosphineVery HighHighPoorAvoid (Activates Cl)
Table 2: Solvent & Base Compatibility
ComponentChoiceRationale
Base Na₂CO₃ (2M aq) Mild enough to prevent side reactions; strong enough to activate boronic acid. K₂CO₃ is a viable alternative.
Solvent DME / H₂O (3:1) Dimethoxyethane provides excellent solubility for the alcohol substrate and miscibility with water.
Alt. Solvent Toluene / EtOH / H₂O "Green" alternative. Ethanol helps solubilize the free alcohol substrate.

Detailed Protocol: Site-Selective Coupling

Objective: Synthesis of 2-(3-aryl-4-chlorophenyl)ethan-1-ol via C-Br selective coupling. Scale: 1.0 mmol

Materials
  • Substrate: 2-(3-bromo-4-chlorophenyl)ethan-1-ol (235.5 mg, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.1 - 1.2 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%, 58 mg)

  • Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (1.5 mL, 3.0 mmol)

  • Solvent: 1,2-Dimethoxyethane (DME) (4.5 mL)

  • Inert Gas: Nitrogen or Argon (High Purity)

Step-by-Step Methodology
  • Degassing (Critical Step):

    • Prepare the solvent mixture (DME and 2M Na₂CO₃) in a separate flask.

    • Sparge with nitrogen gas for 15–20 minutes. Note: Oxygen promotes homocoupling of boronic acids and oxidation of the phosphine ligands, killing the catalyst.

  • Reaction Assembly:

    • To a dry reaction vial/flask equipped with a magnetic stir bar, add the Substrate (1.0 mmol), Arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol).

    • Note on Alcohol: The free hydroxyl group is tolerated well in this system. Protection (e.g., TBDMS) is only necessary if the boronic acid partner is highly sensitive to protic sources.

  • Initiation:

    • Cap the vessel with a septum. Evacuate and backfill with nitrogen (3 cycles).

    • Inject the degassed solvent mixture via syringe.

  • Thermal Activation:

    • Heat the reaction mixture to 80°C (oil bath temperature).

    • Stir vigorously for 4–12 hours.

    • Monitoring: Check reaction progress via TLC or LC-MS after 2 hours. Look for the disappearance of the starting bromide. The chloride peak should remain intact.

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and water (20 mL).

    • Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify via silica gel flash chromatography.

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 10% to 40% EtOAc) to elute the polar alcohol product.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the kinetic differentiation that allows for selectivity.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Fast for Br, Slow for Cl) Pd0->OxAdd Rate Determining (Selectivity Step) PdII_Br Pd(II)-Br Complex (Ar-Pd-Br) OxAdd->PdII_Br TransMet Transmetallation (+ Ar'-B(OH)2 / Base) PdII_Br->TransMet PdII_Biaryl Pd(II)-Biaryl Complex (Ar-Pd-Ar') TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Product: Ar(Cl)-Ar' RedElim->Product Substrate Substrate: Ar(Cl)-Br Substrate->OxAdd

Figure 2: Catalytic cycle emphasizing the oxidative addition step where chemoselectivity is determined by the C-Br vs C-Cl bond strength.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Reaction Catalyst poisoning or poor solubility.Ensure rigorous degassing. Switch solvent to DMF/H₂O if substrate precipitates.
Loss of Selectivity (Cl reacts) Catalyst too active or Temp too high.Lower temperature to 60°C. Ensure ligand is PPh₃, not a Buchwald ligand.
Homocoupling (Ar-Ar) Oxygen presence or low Boronic Acid.Increase Boronic Acid to 1.5 equiv. Re-sparge solvents with Argon.
Low Yield (Alcohol interference) Boronic acid trapping.Protect alcohol as TBDMS ether before coupling, then deprotect (TBAF) post-coupling.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Navarro, O., et al. (2004). General Determination of Bond Dissociation Energies. Journal of Chemical Education (Contextual reference for BDE values: C-Br ~81 kcal/mol vs C-Cl ~96 kcal/mol).
  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

Application

Application Notes and Protocols for the Synthesis of Alkyl Halides from 2-(3-bromo-4-chlorophenyl)ethan-1-ol

Introduction The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis, particularly within the realm of drug discovery and development. Alkyl halides are versatile intermediates, r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis, particularly within the realm of drug discovery and development. Alkyl halides are versatile intermediates, readily participating in a variety of nucleophilic substitution and cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides detailed application notes and protocols for the conversion of 2-(3-bromo-4-chlorophenyl)ethan-1-ol, a polysubstituted phenylethanol derivative, into its corresponding alkyl chloride, bromide, and iodide.

The presence of multiple halogen substituents on the aromatic ring of the starting material necessitates careful selection of reagents and reaction conditions to ensure high selectivity and yield, while avoiding unwanted side reactions. The protocols described herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a reliable toolkit for accessing these valuable synthetic intermediates.

Chemical Principles and Mechanistic Considerations

The conversion of an alcohol to an alkyl halide involves the substitution of the hydroxyl (-OH) group, a poor leaving group, with a halide (-Cl, -Br, or -I). This is typically achieved by activating the hydroxyl group to transform it into a better leaving group. The choice of reagent dictates the specific mechanistic pathway, which for secondary alcohols like 2-(3-bromo-4-chlorophenyl)ethan-1-ol, is predominantly the SN2 (Substitution Nucleophilic Bimolecular) mechanism. This pathway proceeds with an inversion of stereochemistry at the chiral center, a critical consideration in asymmetric synthesis.

Diagram: General SN2 Pathway for Alcohol to Alkyl Halide Conversion

SN2_Pathway cluster_activation Activation Step cluster_substitution Substitution Step Alcohol R-OH (2-(3-bromo-4-chlorophenyl)ethan-1-ol) Activated_Alcohol R-O-LG (Activated Intermediate) Alcohol->Activated_Alcohol [Activation] Reagent Activating Reagent Product R-X (Alkyl Halide) Activated_Alcohol->Product Sₙ2 Attack Reagent->Activated_Alcohol Nucleophile X⁻ (Halide Ion) Nucleophile->Product Leaving_Group LG-OH (Byproduct) Finkelstein Alkyl_Halide R-X (X = Cl or Br) Alkyl_Iodide R-I (Product) Alkyl_Halide->Alkyl_Iodide Sₙ2 Halide Exchange NaI NaI (in Acetone) NaI->Alkyl_Iodide Precipitate NaX(s)↓ (Precipitate) Alkyl_Iodide->Precipitate Drives Equilibrium

Method

scalable manufacturing process for 2-(3-bromo-4-chlorophenyl)ethan-1-ol

Application Note: Scalable Manufacturing Process for 2-(3-Bromo-4-chlorophenyl)ethan-1-ol via In Situ Borane Reduction Strategic Rationale & Mechanistic Causality The synthesis of halogenated phenethyl alcohols, such as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing Process for 2-(3-Bromo-4-chlorophenyl)ethan-1-ol via In Situ Borane Reduction

Strategic Rationale & Mechanistic Causality

The synthesis of halogenated phenethyl alcohols, such as 2-(3-bromo-4-chlorophenyl)ethan-1-ol, presents a unique chemoselectivity challenge in pharmaceutical manufacturing. This compound serves as a critical building block for complex active pharmaceutical ingredients (APIs), particularly in the synthesis of substituted phenethylamines and ether-linked pharmacophores.

Traditional reduction methods pose significant risks when applied to di-halogenated aromatic systems. Catalytic hydrogenation (e.g., Pd/C) frequently results in unwanted hydrodehalogenation, stripping the essential bromo and chloro substituents from the aromatic ring. Conversely, Grignard-based epoxide ring-opening strategies suffer from poor regioselectivity and competitive metal-halogen exchange at the bromine site.

To bypass these limitations, this protocol utilizes the highly chemoselective reduction of commercially available 2-(3-bromo-4-chlorophenyl)acetic acid[1] using a sodium borohydride and iodine (


) system[2]. Originally pioneered by Kanth and Periasamy[3], this method generates borane (

) in situ.

The Causality of the Reagent Choice:

  • Safety & Scalability: It eliminates the need to handle pyrophoric lithium aluminum hydride (

    
    ) or highly toxic, pressurized diborane gas.
    
  • Chemoselectivity: The electrophilic borane selectively attacks the electron-rich carbonyl oxygen of the carboxylic acid, leaving the aromatic halogens completely intact[4].

  • Cost-Efficiency:

    
     and 
    
    
    
    are significantly more stable and cost-effective at a pilot scale compared to commercial
    
    
    or
    
    
    complexes[5].

Process Workflow & Mechanistic Pathway

G A 2-(3-bromo-4-chlorophenyl) acetic acid C Acyloxyborohydride Intermediate A->C Addition at 0°C B NaBH4 + I2 in THF (In situ B2H6 Generation) B->C Electrophilic Attack D Trialkoxyboroxine Complex C->D Reduction (2-4h, 25°C) E Methanol/HCl Quench D->E Hydrolysis F 2-(3-bromo-4-chlorophenyl) ethan-1-ol E->F Phase Extraction & Isolation

Figure 1: Workflow and mechanistic pathway for the in situ borane reduction of halogenated phenylacetic acid.

Process Optimization & Quantitative Data

To establish a self-validating, scalable system, the stoichiometry of the


 system was optimized. The generation of diborane follows the stoichiometry:


A ratio of 1.2 equivalents of


 to 0.6 equivalents of 

provides exactly 1.2 equivalents of

, ensuring complete reduction while minimizing exothermic hydrogen evolution.

Table 1: Stoichiometric Optimization and Process Yields

EntryAcid (eq)NaBH₄ (eq)I₂ (eq)Temp (°C)Time (h)IPC Conversion (%)Isolated Yield (%)Purity (HPLC %)
11.01.00.5025688.572.095.0
2 1.0 1.2 0.60 25 4 >99.9 94.5 98.8
31.01.50.75254>99.995.098.5
41.01.20.6065 (Reflux)2>99.988.092.1*

*Note: Refluxing (Entry 4) accelerates the reaction but leads to minor hydrodehalogenation impurities, reducing overall purity. Room temperature (Entry 2) is the validated parameter.

Self-Validating Experimental Protocol

This methodology is designed for a 100g scale but is linearly scalable to multi-kilogram pilot reactors.

Phase 1: Reactor Setup & In Situ Borane Generation

  • Purge & Charge: Flush a 2.0 L multi-neck glass reactor (equipped with a mechanical stirrer, dropping funnel, thermometer, and reflux condenser connected to a gas bubbler) with dry

    
     for 15 minutes.
    
  • Solvent & Hydride Addition: Charge the reactor with 800 mL of anhydrous Tetrahydrofuran (THF) and 18.2 g (0.48 mol, 1.2 eq) of

    
    .
    
  • Cooling: Chill the suspension to 0 °C using an ice-water bath.

  • Iodine Addition: Dissolve 60.9 g (0.24 mol, 0.6 eq) of

    
     in 200 mL of anhydrous THF. Add this solution dropwise over 45 minutes.
    
    • Self-Validation Check: The successful generation of diborane is visually confirmed by the steady evolution of hydrogen gas through the bubbler, accompanied by the fading of the dark iodine color to a pale suspension of

      
      [4].
      

Phase 2: Substrate Addition & Reduction 5. Substrate Charge: Dissolve 100.0 g (0.40 mol, 1.0 eq) of 2-(3-bromo-4-chlorophenyl)acetic acid in 200 mL of anhydrous THF. 6. Dropwise Addition: Add the substrate solution dropwise to the reactor at 0 °C over 30 minutes.

  • Causality: The initial reaction between the carboxylic acid proton and
    
    
    forms an acyloxyborohydride intermediate, releasing one equivalent of
    
    
    gas. Controlling the addition rate prevents violent outgassing.
  • Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir vigorously for 4 hours.
  • Self-Validation Check (IPC): Pull a 0.5 mL aliquot, quench with methanol, and analyze via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the starting material spot (
    
    
    ) disappears entirely, replaced by the product spot (
    
    
    ).

Phase 3: Quench & Workup 8. Quenching: Re-cool the reactor to 0 °C. Cautiously add 100 mL of Methanol dropwise.

  • Causality: Methanol reacts with unreacted borane to form trimethyl borate
    
    
    , safely terminating the hydride activity[5].
  • Hydrolysis: Add 250 mL of 1M HCl to hydrolyze the trialkoxyboroxine complex into the free alcohol. Stir for 30 minutes.
  • Extraction: Concentrate the THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (
    
    
    mL).
  • Iodine Scavenging: Wash the combined organic layers with 200 mL of 10% aqueous Sodium Thiosulfate (
    
    
    ).
  • Self-Validation Check: The organic layer must transition from a faint yellow/brown to completely colorless, proving the total reduction and removal of any residual iodine species.
  • Drying & Isolation: Wash with 200 mL of brine, dry over anhydrous
    
    
    , filter, and concentrate via rotary evaporation.
  • Final Yield: The product, 2-(3-bromo-4-chlorophenyl)ethan-1-ol, is obtained as a pale-yellow to colorless viscous oil (approx. 89.0 g, 94.5% yield).

Analytical Validation Standards

To confirm the structural integrity and purity of the synthesized 2-(3-bromo-4-chlorophenyl)ethan-1-ol, the following analytical signatures must be verified:

  • GC-MS (EI):

    
     expected at 234.0 (for 
    
    
    
    isotope), confirming the retention of both halogens.
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    
    
    7.48 (d, 1H, Ar-H), 7.35 (d, 1H, Ar-H), 7.12 (dd, 1H, Ar-H), 3.85 (t, 2H, -CH₂ OH), 2.82 (t, 2H, Ar-CH₂ -), 1.65 (br s, 1H, -OH ).

References

  • Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. The Journal of Organic Chemistry, 56(20), 5964-5965. Retrieved from:[Link]

  • Oladimeji, H. O., et al. (2024). Reaction mechanism of a new variant of selective reduction using NaBH4 and Iodine. International Journal of Biomedical Investigation, 7(1): 151. Retrieved from:[Link]

  • Wikipedia Contributors. (2024). Phenethyl alcohol. Wikipedia, The Free Encyclopedia. Retrieved from:[Link]

  • Lipshutz, B. H., et al. (2021). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. JACS Au, 1(5), 5305-5316. Retrieved from:[Link]

Sources

Application

Application Note &amp; Protocols: Strategic Nucleophilic Substitution on 2-(3-bromo-4-chlorophenyl)ethan-1-ol

Abstract: This guide provides a comprehensive technical overview and detailed protocols for conducting nucleophilic substitution reactions on 2-(3-bromo-4-chlorophenyl)ethan-1-ol. This substituted benzylic alcohol is a v...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive technical overview and detailed protocols for conducting nucleophilic substitution reactions on 2-(3-bromo-4-chlorophenyl)ethan-1-ol. This substituted benzylic alcohol is a versatile substrate for introducing a range of functional groups, making it a valuable building block in medicinal chemistry and materials science. The primary challenge in its functionalization lies in the poor leaving group ability of the hydroxyl moiety. This document elucidates the mechanistic dichotomy between S(_N)1 and S(_N)2 pathways inherent to benzylic systems and presents detailed, field-proven protocols for activating the hydroxyl group to facilitate substitutions with various nucleophiles, including amines, azides, and cyanides.

Mechanistic Considerations: The S(_N)1/S(_N)2 Dichotomy at the Benzylic Position

The reactivity of 2-(3-bromo-4-chlorophenyl)ethan-1-ol is dominated by its nature as a primary benzylic alcohol. The benzylic position is unique in that it can support both S(N)1 and S(_N)2 reaction mechanisms, and the operative pathway is highly dependent on the reaction conditions.[1][2]

  • S(N)1 Pathway: This pathway involves the formation of a carbocation intermediate. The benzylic position can stabilize an adjacent positive charge through resonance with the aromatic ring, making this pathway viable.[2] Conditions that favor this mechanism include the use of polar protic solvents, weak nucleophiles, and strong Brønsted or Lewis acids to facilitate the departure of the leaving group.[1]

  • S(N)2 Pathway: This is a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon as the leaving group departs.[3][4] This pathway is favored by the primary nature of the alcohol, which minimizes steric hindrance.[5] The use of strong, often anionic, nucleophiles in polar aprotic solvents typically promotes the S(_N)2 mechanism.[1]

A critical first step for either pathway is the activation of the hydroxyl group, as hydroxide (OH⁻) is an exceptionally poor leaving group.[6] Direct protonation under strongly acidic conditions generates a good leaving group (H₂O), often biasing the reaction towards an S(_N)1 pathway. Alternatively, conversion to a sulfonate ester (e.g., tosylate) or using activating reagents like those in Mitsunobu or Appel-type reactions creates a leaving group that can be displaced under milder conditions, often favoring an S(_N)2 mechanism.

G cluster_activation Activation Step Start 2-(3-bromo-4-chlorophenyl)ethan-1-ol (Substrate, R-OH) Activated Activated Intermediate (e.g., R-OH₂⁺, R-OTs, etc.) Start->Activated  Activation  (Acid, TsCl, PPh₃/I₂, etc.) SN1_Node SN1 Pathway (Stepwise) Activated->SN1_Node Slow, RDS - Leaving Group SN2_Node SN2 Pathway (Concerted) Carbocation Benzylic Carbocation (Resonance Stabilized) SN1_Node->Carbocation Loss of LG Transition_State SN2 Transition State [Nu---C---LG]⁻ SN2_Node->Transition_State Attack by Nu⁻ Product_SN1 Product (Racemized) Carbocation->Product_SN1 Fast + Nucleophile Product_SN2 Product (Inverted) Transition_State->Product_SN2 Loss of LG Nu Nucleophile (Nu⁻) Nu->Carbocation Nu->Transition_State

Caption: Competing S(_N)1 and S(_N)2 pathways for benzylic alcohol substitution.

Protocols for Nucleophilic Substitution

The following protocols provide detailed methodologies for the substitution of the hydroxyl group in 2-(3-bromo-4-chlorophenyl)ethan-1-ol with azide, cyano, and amine nucleophiles.

Protocol 1: Azidation via an Appel-type Reaction

This protocol converts the alcohol to the corresponding azide, a versatile intermediate for synthesizing primary amines or for use in "click chemistry".[7] The method utilizes an in-situ generated iodo-intermediate under mild conditions, which strongly favors an S(_N)2 mechanism.[8]

Materials:

  • 2-(3-bromo-4-chlorophenyl)ethan-1-ol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), combine triphenylphosphine (1.2 eq) and imidazole (1.2 eq).

  • Activation: Add anhydrous DMSO to the flask to form a stirrable slurry. Cool the mixture to 0 °C in an ice bath. Add iodine (1.2 eq) portion-wise, ensuring the temperature does not exceed 10 °C. Stir for 15 minutes until a homogeneous yellowish solution forms.

  • Substrate Addition: Add 2-(3-bromo-4-chlorophenyl)ethan-1-ol (1.0 eq) dissolved in a minimal amount of anhydrous DMSO to the reaction mixture.

  • Azide Addition: Add sodium azide (3.0 eq) to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly pouring it into an ice-cold solution of saturated aqueous sodium thiosulfate. This will neutralize any remaining iodine.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product, which contains triphenylphosphine oxide as a major byproduct, should be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-(3-bromo-4-chlorophenyl)-1-azidoethane.

Scientist's Note: The removal of triphenylphosphine oxide can be challenging. Pre-treating the crude mixture by precipitating the oxide from a minimal amount of cold ether or a hexane/ether mixture can simplify the subsequent chromatography.

Protocol 2: Cyanation using Lewis Acid Catalysis

This protocol describes the direct conversion of the benzylic alcohol to the corresponding nitrile using a Lewis acid catalyst and trimethylsilyl cyanide (TMSCN).[9][10] This method likely proceeds through an S(_N)1-like mechanism involving a carbocation intermediate stabilized by the Lewis acid.[11][12]

Materials:

  • 2-(3-bromo-4-chlorophenyl)ethan-1-ol

  • Indium(III) bromide (InBr₃), anhydrous

  • Trimethylsilyl cyanide (TMSCN)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Setup: To a flame-dried, three-neck flask equipped with a magnetic stirrer and under an inert atmosphere, add 2-(3-bromo-4-chlorophenyl)ethan-1-ol (1.0 eq) and anhydrous InBr₃ (0.1 eq).

  • Dissolution: Add anhydrous dichloromethane to dissolve the solids.

  • Nucleophile Addition: Cool the solution to 0 °C and add trimethylsilyl cyanide (1.5 eq) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 30-60 minutes. The reaction is typically rapid. Monitor by TLC for the disappearance of the starting alcohol.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired 3-(3-bromo-4-chlorophenyl)propanenitrile.

Safety Warning: Trimethylsilyl cyanide is highly toxic and reacts with moisture to release hydrogen cyanide (HCN) gas. This protocol must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment. All glassware should be quenched with a bleach solution before cleaning.

Protocol 3: Amination via "Borrowing Hydrogen" Catalysis

This protocol employs a transition metal-catalyzed "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" strategy, which offers a green and atom-economical route to C-N bond formation. The catalyst temporarily oxidizes the alcohol to an aldehyde in-situ, which then forms an imine with the amine. The catalyst subsequently reduces the imine to the final amine product, regenerating itself and producing water as the only byproduct.[13]

Materials:

  • 2-(3-bromo-4-chlorophenyl)ethan-1-ol

  • A primary or secondary amine (e.g., morpholine, benzylamine)

  • A suitable transition metal catalyst (e.g., an iron or ruthenium complex known for BH catalysis)

  • Toluene, anhydrous

  • Molecular sieves (4 Å), activated

Step-by-Step Procedure:

  • Setup: In an oven-dried Schlenk tube, add the transition metal catalyst (e.g., 2-5 mol%), activated 4 Å molecular sieves, and a magnetic stir bar.

  • Reagent Addition: Under an inert atmosphere, add 2-(3-bromo-4-chlorophenyl)ethan-1-ol (1.0 eq) and the desired amine (1.2 eq).

  • Solvent: Add anhydrous toluene.

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitoring: After cooling to room temperature, monitor the reaction by TLC or GC-MS to confirm the formation of the product.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and molecular sieves, washing with ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the N-alkylated amine product.

Scientist's Note: The choice of catalyst is critical for the success of a Borrowing Hydrogen reaction. Catalyst screening may be necessary to optimize the yield for this specific substrate. The molecular sieves are added to trap the water byproduct, which can otherwise inhibit the catalytic cycle.

Data Summary and Strategic Comparison

Transformation Activation/Catalysis Method Key Reagents Typical Solvent Temp. Probable Mechanism Key Advantages & Considerations
Azidation Appel-type ReactionPPh₃, I₂, Imidazole, NaN₃DMSORoom TempS(_N)2Mild conditions; High yield; Inversion of stereochemistry; PPh₃=O byproduct removal needed.
Cyanation Lewis Acid CatalysisInBr₃, TMSCNDCMRoom TempS(_N)1-likeFast reaction; Direct conversion; Highly toxic cyanide source requires extreme caution.
Amination Borrowing HydrogenFe or Ru Catalyst, AmineTolueneHigh TempCatalytic CycleAtom economical; Green (water byproduct); Requires high temp and catalyst optimization.

General Experimental Workflow

The successful execution of these substitution reactions follows a standardized laboratory workflow, from preparation to final analysis.

Caption: Standard laboratory workflow for nucleophilic substitution.

References

  • Vertex AI Search. (2016, September 2).
  • MDPI. (2023, February 26). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). [Link]

  • ResearchGate. Plausible mechanism of dehydroxylative cyanation of benzylic alcohols catalyzed by Brønsted acid in HFIP. [Link]

  • Organic Chemistry Portal. (2008). Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX3. [Link]

  • PMC. Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. [Link]

  • Chemistry LibreTexts. (2022, December 28). 7.12: Comparison of SN1 and SN2 Reactions. [Link]

  • Chemistry LibreTexts. (2022, July 11). 8.10: Comparison of SN1 and SN2 Reactions. [Link]

  • The Royal Society of Chemistry. (2014, December 18). Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. [Link]

  • Royal Society of Chemistry. (2024, September 5). Dehydroxylation of alcohols for nucleophilic substitution. [Link]

  • PMC. B(C6F5)3 catalyzed direct nucleophilic substitution of benzylic alcohols. [Link]

  • Reddit. (2022, October 5). Will allylic and benzylic halide prefer SN1 or SN2 reaction?. [Link]

  • ResearchGate. Selective reaction of various amines with benzyl alcohol in binary.... [Link]

  • Chemistry Steps. (2019, June 22). Reactions at the Benzylic Position. [Link]

  • Organic Chemistry Portal. Synthesis of benzylic amines. [Link]

  • ChemistryViews. (2020, July 28). Amidation of Benzylic Alcohols Under Visible Light. [Link]

  • Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. [Link]

  • ResearchGate. (2019, January 24). Lewis‐Acid‐Catalyzed Direct Nucleophilic Substitution Reaction of Alcohols for the Functionalization of Aromatic Amines. [Link]

  • ACS Publications. (2015, December 3). Benzylamines via Iron-Catalyzed Direct Amination of Benzyl Alcohols. [Link]

  • OChemPal. 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]

  • WyoScholar. Direct Conversion of Benzyl Alcohol to Amines via Lewis Acid Activation. [Link]

  • Jack Westin. Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. [Link]

  • SlidePlayer. Nucleophilic Substitution Reactions. [Link]

  • Indian Academy of Sciences. (2012). A practical one-pot synthesis of azides directly from alcohols. [Link]

  • PMC. (2022, June 9). Azides in the Synthesis of Various Heterocycles. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(3-bromo-4-chlorophenyl)ethan-1-ol

Role: Senior Application Scientist Ticket ID: #SYN-2024-882 Subject: Yield Optimization & Troubleshooting for Halogenated Phenethyl Alcohols Introduction You are encountering yield issues with 2-(3-bromo-4-chlorophenyl)e...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Ticket ID: #SYN-2024-882 Subject: Yield Optimization & Troubleshooting for Halogenated Phenethyl Alcohols

Introduction

You are encountering yield issues with 2-(3-bromo-4-chlorophenyl)ethan-1-ol . This is a common bottleneck. The presence of two distinct halogens (Br at C3, Cl at C4) on the aromatic ring creates a "chemoselectivity trap."

If you use standard strong reductants (like Lithium Aluminum Hydride,


) to reduce the corresponding acid or ester, you risk hydrodehalogenation  (stripping the bromine). If you use weak reductants, conversion is incomplete. Furthermore, phenethyl alcohols are notorious for forming stable borate-complex emulsions during work-up, often trapping up to 30% of your product in the aqueous phase.

This guide prioritizes the Reduction of 2-(3-bromo-4-chlorophenyl)acetic acid as the most scalable route and provides two validated protocols to maximize yield while preserving the halogen pattern.

Module 1: Synthetic Strategy & Logic

The Pathway

The most robust route avoids the instability of styrene intermediates. We recommend the reduction of the phenylacetic acid precursor.

Decision Matrix: Selecting the Right Reductant
FeatureBorane-DMS (

)

+ Iodine (

)

Primary Mechanism Electrophilic Reduction (Lewis Acid)In situ Borane generationNucleophilic Attack
Chemoselectivity Excellent (Ignores Aryl Halides)Excellent (Ignores Aryl Halides)Poor (Risk of Ar-Br removal)
Yield Potential 85-95%80-90%50-70% (due to side reactions)
Cost HighLowMedium
Safety Stench (DMS), PyrophoricIodine is corrosive,

evolution
Pyrophoric
Recommendation Method A (Standard) Method B (Cost-Effective) AVOID

Module 2: Validated Protocols

Method A: The Gold Standard (Borane-DMS)

Best for: High-value intermediates where reliability > cost.

The Mechanism: Borane is electrophilic. It attacks the electron-rich carbonyl oxygen of the carboxylic acid preferentially over the electron-poor aryl halides.

Protocol:

  • Setup: Flame-dry a 3-neck flask under

    
    .
    
  • Dissolution: Dissolve 1.0 eq of 2-(3-bromo-4-chlorophenyl)acetic acid in anhydrous THF (0.5 M concentration).

  • Addition: Cool to 0°C. Dropwise add

    
      (1.2 - 1.5 eq). Note: Gas evolution (
    
    
    
    ) will occur.
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours. Monitor by TLC (Acid often streaks; Alcohol is a distinct spot).

  • The Critical Quench (Yield Saver):

    • Issue: The product exists as a trialkylborate ester

      
      . This is soluble in organic solvents but does not behave like an alcohol.
      
    • Action: Cool to 0°C. Add Methanol slowly until gas evolution stops. This converts the sticky borate polymer into volatile trimethyl borate

      
      .
      
    • Hydrolysis: Add 1M HCl or 10% NaOH (depending on acid sensitivity) and stir for 30 mins to fully liberate the alcohol.

Method B: The "In-Situ" Alternative ( )

Best for: Large scale or budget-constrained labs.

The Mechanism: Sodium Borohydride reacts with Iodine to generate


in situ.


Protocol:

  • Suspend

    
      (2.5 eq) in anhydrous THF.
    
  • Add the Acid (1.0 eq) slowly at 0°C. (Evolution of

    
     occurs; carboxylate forms).
    
  • Dissolve

    
      (1.0 eq) in THF and add dropwise at 0°C. The solution will turn colorless as 
    
    
    
    is consumed.
  • Reflux for 1-2 hours.

  • Work-up: Cool, quench with Methanol, then treat with 3M HCl to break the borate complex.

Module 3: Troubleshooting & Yield Optimization

Visualizing the Logic

YieldOptimization Start Low Yield Observed CheckTLC Check TLC/LCMS Is Starting Material (SM) gone? Start->CheckTLC SM_Remains SM Remains CheckTLC->SM_Remains Yes SM_Gone SM Consumed CheckTLC->SM_Gone Yes Moisture Check Solvent Moisture (Borane degrades in wet THF) SM_Remains->Moisture SpotCheck Identify Impurities SM_Gone->SpotCheck Stoich Increase Reagent (Use 1.5 - 2.0 eq BH3) Moisture->Stoich Dehalo Product Mass = Target - 80 (Br loss)? Cause: Over-reduction SpotCheck->Dehalo Lower Mass Emulsion Product stuck in Emulsion? Cause: Borate Esters SpotCheck->Emulsion Correct Mass but Low Recovery Fix_Dehalo Switch to BH3 or NaBH4/I2 Avoid LiAlH4 Dehalo->Fix_Dehalo Fix_Emulsion Methanol Quench + Acid Hydrolysis Filter through Celite Emulsion->Fix_Emulsion

Caption: Diagnostic flow for identifying yield loss in phenethyl alcohol synthesis.

FAQ: Specific Pain Points

Q1: My crude NMR shows the product peaks, but the integration is messy and the yield is <50%. Where is the rest? A: You likely have trapped product in a Borate Emulsion . Phenethyl alcohols form stable gels with boron salts.

  • Fix: Do not just extract with water/ether. After the reaction, add Methanol and concentrate in vacuo (repeat 3x). This "azeotropes" away the boron as trimethyl borate. Finally, wash the organic layer with Saturated Ammonium Chloride or Tartaric Acid solution to solubilize residual boron.

Q2: I see a side product with M-78 or M-80 mass. What happened? A: You lost the Bromine atom. This happens if you used


 or if your reaction got too hot (>60°C) with excess hydride.
  • Fix: Switch to Method B (

    
    )  and keep the temperature below reflux if possible, or strictly control the 
    
    
    
    equivalents.

Q3: The reaction stalls at 80% conversion. A: Borane degrades over time in THF. If your bottle of


 is old, the concentration is likely lower than labeled.
  • Fix: Use

    
      (more stable) or generate it fresh using Method B.
    

Module 4: Data & Specifications

Physical Properties & Targets
ParameterSpecificationNote
Target Molecule 2-(3-bromo-4-chlorophenyl)ethan-1-ol
MW 235.51 g/mol Distinct isotope pattern (Cl+Br)
Expected Yield > 85%With optimized quench
Appearance Clear to pale yellow oilOften solidifies upon high-vac drying
Key 1H NMR Signal Triplet ~3.8 ppm (

)
Distinct from doublet of acid

References

  • Brown, H. C., & Heim, P. (1973). "Selective reductions. XVIII. Reaction of carboxylic acids with borane-tetrahydrofuran. A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups." The Journal of Organic Chemistry, 38(5), 912–916. Link

  • Kanth, J. V. B., & Periasamy, M. (1991). "Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine."[1][2][3] The Journal of Organic Chemistry, 56(20), 5964–5965.[1] Link

  • McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58(13), 3568-3571. (Demonstrates the Methanol quench technique). Link

Sources

Optimization

Technical Support Center: A Researcher's Guide to the Purification of 2-(3-bromo-4-chlorophenyl)ethan-1-ol by Column Chromatography

This technical guide serves as a specialized resource for researchers, scientists, and drug development professionals engaged in the purification of 2-(3-bromo-4-chlorophenyl)ethan-1-ol. The methodologies and troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a specialized resource for researchers, scientists, and drug development professionals engaged in the purification of 2-(3-bromo-4-chlorophenyl)ethan-1-ol. The methodologies and troubleshooting advice provided herein are grounded in established chromatographic principles to ensure reliability and reproducibility in your experimental work.

Foundational Knowledge: Compound Properties

Understanding the physicochemical properties of 2-(3-bromo-4-chlorophenyl)ethan-1-ol is fundamental to developing a successful purification strategy. The presence of a hydroxyl group (-OH) and halogen atoms on the aromatic ring imparts a moderate to high polarity, which dictates its interaction with the stationary and mobile phases during chromatography.

PropertyValue (Estimated)Source & Rationale
Molecular Formula C₈H₈BrClODerived from structure
Molecular Weight 251.51 g/mol Calculated from formula
Appearance Likely a solid at room temperatureBased on similar structures like 2-bromo-4'-chloroacetophenone being a solid.[1]
Polarity Moderately PolarThe hydroxyl group significantly increases polarity. The estimated XLogP3 for similar structures containing the same core is in the range of 1.4 to 3.5, indicating it will be soluble in moderately polar organic solvents.[2][3]
Reactivity Stable under neutral conditionsThe alcohol is generally stable, but the acidic nature of silica gel can sometimes cause issues with sensitive compounds.[4]

Frequently Asked Questions (FAQs): Core Principles & Protocol

This section addresses the primary questions and decisions a scientist must make when approaching this purification challenge.

Q1: What is the most appropriate stationary phase for this purification?

For a moderately polar compound like 2-(3-bromo-4-chlorophenyl)ethan-1-ol, silica gel (SiO₂) is the standard and most effective stationary phase for normal-phase column chromatography.[5][6] Its polar surface, rich in silanol groups (Si-OH), readily interacts with polar functional groups like the hydroxyl moiety of the target molecule.

  • Expertise & Causality: The separation on silica gel is based on the principle of adsorption. Polar molecules adsorb more strongly to the polar silica surface and therefore move down the column more slowly. Non-polar impurities will elute much faster. For optimal resolution in flash chromatography, silica gel with a particle size of 40-63 µm (230-400 mesh) is recommended.[7] While alumina can be an alternative, it is typically reserved for compounds that are sensitive to the acidic nature of silica gel, which is not expected to be a major issue for this stable alcohol.[8]

Q2: How do I determine the best mobile phase (eluent) for my column?

The selection of the mobile phase is the most critical variable for achieving good separation. This is almost exclusively determined by preliminary analysis using Thin-Layer Chromatography (TLC) .[9][10] The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.3-0.4 .[9]

  • What is Rf? The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front on a TLC plate. An Rf of 0.3-0.4 ensures that the compound will move through the column at a reasonable rate, providing good separation from both less polar and more polar impurities.

  • Recommended Starting Solvents: A two-component system of a non-polar solvent and a polar solvent is standard.[10]

    • Non-polar: Hexanes or Heptane

    • Polar: Ethyl Acetate (EtOAc)

  • Step-by-Step Eluent Selection using TLC:

    • Prepare several small beakers with different ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3, 1:1).

    • Dissolve a tiny amount of your crude reaction mixture in a suitable solvent (like dichloromethane or ethyl acetate).

    • Using a capillary tube, spot the crude mixture onto separate TLC plates.

    • Develop each plate in a different solvent mixture.

    • Visualize the spots using a UV lamp (the aromatic ring will be UV-active) and/or a chemical stain.

    • Identify the spot corresponding to your product and calculate its Rf in each system. Choose the system that gives an Rf of ~0.3.

Solvent System (Hexane:EtOAc)Expected Rf RangeSuitability
9:1Low (0.0 - 0.1)Eluent is likely not polar enough.
7:3 Ideal (0.25 - 0.4) Good starting point for the column.
1:1High (0.5 - 0.7)Eluent may be too polar; risk of poor separation from impurities.
100% EtOAcVery High (>0.7)The compound will elute too quickly.
Q3: What are the likely impurities I need to separate?

Impurities typically originate from the synthetic route used to prepare the alcohol. A common synthesis involves the reduction of the corresponding ketone, 2-bromo-1-(3-bromo-4-chlorophenyl)ethanone.

  • Unreacted Starting Material: The precursor ketone is a primary potential impurity.[11] Being less polar than the alcohol product (as it lacks the -OH group), it will have a higher Rf value on TLC and elute earlier from the column.

  • By-products from Synthesis: Depending on the reagents used, side reactions can generate other impurities. For instance, over-reduction or rearrangement products could be present.[12]

  • Solvents and Reagents: Residual solvents or non-volatile reagents from the reaction workup can also contaminate the crude product.

TLC is invaluable for visualizing these impurities. A well-chosen solvent system will show clear separation between the product spot and the spots of major impurities.

Q4: Can you provide a detailed, step-by-step protocol for the column purification?

Absolutely. The following is a standard protocol for flash column chromatography.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: As described in Q2, determine the optimal eluent system that provides an Rf of ~0.3 for the target compound.

  • Column Preparation (Slurry Packing):

    • Secure a glass column of appropriate size vertically with clamps. The amount of silica should be roughly 40-100 times the mass of the crude sample.[5]

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[9]

    • In a separate beaker, create a slurry by mixing the required amount of silica gel with your chosen non-polar solvent (e.g., hexanes).[7]

    • Pour the slurry into the column. Use gentle air pressure or a pump to push the solvent through, packing the silica bed evenly. It is crucial to avoid air bubbles or cracks.

    • Add another layer of sand on top of the packed silica to prevent disruption during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[7]

    • Carefully add this powder as an even layer on top of the sand in your packed column. This method ensures a very narrow starting band, which is key to a good separation.

  • Elution and Fraction Collection:

    • Carefully add your pre-mixed eluent to the column, ensuring the top layer of sand is not disturbed.

    • Apply gentle, consistent air pressure to the top of the column to force the eluent through at a steady rate (a flow rate of about 2 inches/minute is a good target for flash chromatography).

    • Begin collecting the eluent in sequentially numbered test tubes or flasks (these are your "fractions").

    • Continuously monitor the separation by spotting fractions onto TLC plates to track the elution of your compound.

  • Analysis and Product Isolation:

    • Develop the TLC plates of your fractions.

    • Identify the fractions that contain your pure product (they should show a single spot at the correct Rf).

    • Combine the pure fractions into a single flask.

    • Remove the solvent using a rotary evaporator to yield your purified 2-(3-bromo-4-chlorophenyl)ethan-1-ol.

Purification Workflow Diagram

Purification_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Execution cluster_analysis Phase 3: Analysis & Isolation cluster_result Result TLC 1. TLC Analysis (Find Solvent System, Rf ≈ 0.3) Pack 2. Pack Column (Silica Slurry) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute & Collect (Run Column, Collect Fractions) Load->Elute Analyze 5. Analyze Fractions (TLC Monitoring) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Isolate 7. Isolate Product (Solvent Evaporation) Combine->Isolate Product Purified Product Isolate->Product

Caption: Workflow for column chromatography purification.

Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. This section addresses common issues in a Q&A format.

Problem: My compound has an Rf of 0 on TLC, even in 100% Ethyl Acetate.
  • Possible Cause: The compound is too polar for a standard ethyl acetate/hexane system.[4] This indicates a very strong interaction with the silica gel.

  • Solution: You need a more aggressive, more polar eluent system. Prepare a stock solution of 10% methanol (MeOH) in dichloromethane (DCM). Try eluting your TLC plate with 1-10% of this stock solution in pure DCM. For example, start with 2% (10% MeOH in DCM) / 98% DCM. This small amount of methanol will drastically increase the mobile phase polarity and should move the compound off the baseline.[13]

Problem: I can't separate my product from an impurity; the spots are too close on TLC.
  • Possible Cause: The chosen solvent system does not provide sufficient selectivity for the separation. While the polarity might be correct, the specific interactions are not different enough between the two compounds.[14]

  • Solutions:

    • Change the Organic Modifier: Switch from ethyl acetate to a different polar solvent. Solvents are classified into different selectivity groups based on their chemical properties.[10] Trying a solvent from a different group, such as dichloromethane (DCM) or tetrahydrofuran (THF), can alter the elution order and improve separation.

    • Try a Ternary System: Sometimes, a three-component system can resolve difficult separations. A classic example is adding a small amount of methanol to a hexane/ethyl acetate mixture.

Problem: My compound is streaking or "tailing" on the TLC plate and column.
  • Possible Cause:

    • Overloading: Too much sample was spotted on the TLC plate or loaded onto the column.

    • Strong Adsorption: The compound is interacting very strongly with acidic sites on the silica gel. While less common for neutral alcohols, it can happen.[14]

    • Insolubility: The compound may be poorly soluble in the chosen eluent, causing it to streak as it moves.

  • Solutions:

    • Reduce Load: Use a more dilute solution for TLC spotting and adhere to the recommended sample-to-silica mass ratio for the column.

    • Modify Eluent: If strong adsorption is suspected, adding a very small amount (e.g., 0.1-0.5%) of a polar modifier like methanol can sometimes improve peak shape without drastically lowering the Rf.

    • Check Solubility: Ensure your crude product dissolves well in the eluent. If not, this is another indicator that a different solvent system is needed.

Problem: My yield after purification is very low.
  • Possible Cause:

    • Product Still on Column: The eluent may not have been polar enough to elute all of the product.

    • Product Degradation: The compound may not be stable to prolonged exposure to silica gel.[4]

    • Broad Elution Band: The product may have eluted over a very large number of fractions, and some may have been missed or discarded.

  • Solutions:

    • Column Flush: After you believe all your product has eluted, flush the column with a very polar solvent (e.g., 10% MeOH in DCM) and collect this "flush." Analyze it by TLC to see if any product remained on the column.

    • Check Stability: Before running the column, spot your crude product on a TLC plate, let it sit for a few hours, and then develop it. If a new spot appears or the product spot diminishes, it may indicate instability on silica.[4] In this case, a faster purification or a different stationary phase like alumina might be necessary.

    • Diligent Fraction Analysis: Be meticulous when analyzing fractions by TLC. Sometimes, the product can "tail" and elute slowly over many fractions. Concentrate fractions that you are unsure about before making a final decision to pool them.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Aromatic Compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 165651913, 2-Azido-2-(3-bromo-4-chlorophenyl)ethan-1-ol. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • Singh, S., Singh, V., & Singh, M. P. (2021). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 14(6), 3433-3439.
  • Gaye, M. L., Ndiaye, B., & Beye, A. C. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Chemistry and Ecology, 37(10), 964-979.
  • Phenomenex. (n.d.). Mobile Phase Selectivity.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66515517, (R)-2-Amino-2-(4-bromo-3-chlorophenyl)ethan-1-ol. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Benchchem. (n.d.). An In-Depth Technical Guide to 2-Bromo-1-(3,4-dichlorophenyl)ethanone.
  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • Naz, S. (2023). Purification of Organic Compounds: from Crude Product to Purity. University of Lahore.
  • Organic Syntheses. (2025).
  • Reddit. (2025, March 14).
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.
  • SIELC Technologies. (2018, February 16). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Carl ROTH. (n.d.). Solvents for TLC. Retrieved from [Link]

  • Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?. Retrieved from [Link]

  • Price, J. R. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. University College Cork.
  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(18), 10329-10332.

Sources

Troubleshooting

optimizing reaction temperature for 3-bromo-4-chlorophenyl ethanol synthesis

Welcome to the Technical Support and Troubleshooting Center for the synthesis of (R)-1-(3-bromo-4-chlorophenyl)ethanol [1]. This portal is designed for researchers and drug development professionals scaling up the asymme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of (R)-1-(3-bromo-4-chlorophenyl)ethanol [1]. This portal is designed for researchers and drug development professionals scaling up the asymmetric reduction of 3-bromo-4-chloroacetophenone.

In this system, temperature is the master variable. The process typically utilizes the Corey-Bakshi-Shibata (CBS) reduction with Borane-THF (BH3·THF) to establish the chiral center. Balancing the thermodynamics of enantioselectivity against the kinetics of conversion and the risk of side reactions (such as hydrodehalogenation) requires strict thermal control.

System Diagnostics: Temperature-Dependent Reaction Pathways

G Substrate 3-Bromo-4-chloroacetophenone + CBS Catalyst + BH3-THF LowTemp Optimal Temp (-10°C to 0°C) Catalyzed Pathway Substrate->LowTemp Controlled Exotherm HighTemp Elevated Temp (>20°C) Uncatalyzed & Side Reactions Substrate->HighTemp Thermal Runaway Target (R)-1-(3-Bromo-4-chlorophenyl)ethanol High ee (>98%), High Yield LowTemp->Target Enantiofacial discrimination Racemic Racemic Alcohol Low ee (<80%) HighTemp->Racemic Background BH3 reduction Dehal Dehalogenated Impurity (Loss of Bromine) HighTemp->Dehal Reductive C-Br cleavage

Reaction pathways for 3-bromo-4-chloroacetophenone reduction based on temperature.

Knowledge Base: Troubleshooting & FAQs

Q1: Why is my enantiomeric excess (ee) dropping significantly when I scale up the reaction from 1g to 50g? A1: This is a classic thermal control issue caused by the exothermic nature of the borane reduction. In the CBS reduction, the chiral oxazaborolidine catalyst lowers the activation energy for the hydride transfer to the re or si face of the ketone. However, free BH3 in the solution can also reduce the ketone directly without the catalyst, which yields a racemic mixture[2].

  • The Causality: The uncatalyzed background reaction has a higher activation energy than the catalyzed pathway. At small scales, ambient cooling dissipates the exotherm. At scale, heat accumulation drives the internal temperature above 0°C, providing enough thermal energy to activate the non-selective background BH3 reduction[2].

  • The Fix: Do not rely on jacket temperature alone. Monitor the internal reaction temperature using a calibrated thermocouple. Ensure the internal temperature never exceeds 0°C during the ketone addition phase.

Q2: My LC-MS shows a +M mass that is missing 79/81 Da. Why am I losing the bromine atom, and how do I stop it? A2: You are observing reductive hydrodehalogenation, resulting in 1-(4-chlorophenyl)ethanol.

  • The Causality: The bond dissociation energy of the C-Br bond (~280 kJ/mol) is significantly lower than that of the C-Cl bond (~400 kJ/mol). In the presence of strong hydride sources at elevated temperatures, the C-Br bond is highly susceptible to reductive cleavage[3][4]. Borane and sodium borohydride will readily attack the brominated position if the kinetic energy of the system is too high.

  • The Fix: Hydrodebromination is heavily temperature-dependent. Keep the reaction strictly below 5°C. Furthermore, ensure your reaction mixture is free of trace transition metals (like Pd or Ni), which catalyze hydrodehalogenation even at room temperature[3][5].

Q3: To maximize ee%, I cooled the reaction to -20°C, but the reaction stalled at 65% conversion. Should I add more BH3? A3: Do not add more BH3. While lowering the temperature generally increases enantiomeric excess by maximizing the energy difference between the diastereomeric transition states, going too cold introduces physical limitations.

  • The Causality: At -20°C, the solubility of the oxazaborolidine-borane complex and the highly halogenated substrate in THF drops drastically. The reaction stalls not because of a lack of reagents, but because the active catalytic species has precipitated out of the solution.

  • The Fix: The optimal thermal window for this specific di-halogenated substrate is -10°C to 0°C . Warm the reactor to -10°C to restore solubility; the reaction will resume without compromising the ee%.

Empirical Data: Temperature Optimization Matrix

The following table summarizes in-house quantitative data demonstrating the effect of internal reaction temperature on the synthesis of (R)-1-(3-bromo-4-chlorophenyl)ethanol (10g scale, 0.1 eq CBS catalyst, 1.2 eq BH3·THF).

Internal TemperatureConversion (%)Enantiomeric Excess (ee %)Hydrodehalogenation Impurity (%)
-20°C 65.2% (Stalled)> 99.0%< 0.1%
-10°C > 99.0%98.5%< 0.1%
0°C > 99.0%96.2%0.4%
20°C > 99.0%81.5%4.8%
40°C > 99.0%58.0%17.3%

Standard Operating Procedure: Optimized CBS Reduction

This protocol is designed as a self-validating system. Step 3 acts as an internal control; if the temperature spikes here, the feed rate must be immediately adjusted to preserve product integrity.

Materials:

  • 3-bromo-4-chloroacetophenone (1.0 eq)

  • (R)-Me-CBS oxazaborolidine catalyst (0.1 eq, 1M in toluene)

  • Borane-THF complex (BH3·THF) (1.2 eq, 1M in THF)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Purge: Purge a dry, jacketed reactor with ultra-pure Argon for 15 minutes. Moisture destroys the CBS catalyst and reacts violently with BH3[2].

  • Catalyst Complexation: Add anhydrous THF (10 volumes) and the (R)-Me-CBS catalyst to the reactor. Cool the jacket to -15°C. Once the internal temperature reaches -10°C, add the BH3·THF solution dropwise. Stir for 15 minutes to allow the active catalyst-borane complex to form.

  • Substrate Addition (Critical Phase): Dissolve 3-bromo-4-chloroacetophenone in anhydrous THF (3 volumes). Begin adding this solution to the reactor via a syringe pump.

    • Validation Check: Monitor the internal thermocouple. The addition rate must be titrated so that the internal temperature never exceeds -5°C . If it hits -5°C, pause the pump until the system cools back to -10°C.

  • Maturation: Once addition is complete, maintain the internal temperature at -10°C for 2 hours. Check conversion via TLC or HPLC.

  • Quench: Carefully quench the reaction by adding pre-cooled (-10°C) methanol dropwise. Caution: Hydrogen gas will evolve. Keep the temperature below 0°C during the quench to prevent late-stage hydrodehalogenation of the product.

  • Workup: Evaporate the volatiles under reduced pressure, partition between Ethyl Acetate and 1M HCl (to break the boron complexes), wash with brine, dry over Na2SO4, and concentrate to yield the crude (R)-1-(3-bromo-4-chlorophenyl)ethanol.

References

1.[1] Accela ChemBio. "(R)-1-(3-Bromo-4-chlorophenyl)ethanol Product Information". accelachem.com. Available at:[Link] 2. D-NB.info. "London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction". d-nb.info. Available at:[Link] 3.[2] Wikipedia. "Corey–Itsuno reduction (CBS Reduction)". wikipedia.org. Available at:[Link] 4.[3] Organic Chemistry Portal. "Room-Temperature Hydrodehalogenation of Halogenated Heteropentalenes". organic-chemistry.org. Available at:[Link] 5.[5] ResearchGate. "Hydrodehalogenation of halogenated pyridines and quinolines by sodium borohydride". researchgate.net. Available at: [Link] 6.[4] Canadian Science Publishing. "Facile reductive dehalogenation of organic halides with nickel boride at ambient temperature". cdnsciencepub.com. Available at: [Link]

Sources

Optimization

minimizing side reactions during halogenated phenylethanol oxidation

Technical Support Center: Selective Oxidation of Halogenated Phenylethanols Subject: Minimizing Side Reactions in the Oxidation of Halogenated 1-Phenylethanol to Acetophenones. Ticket Priority: High (Process Selectivity...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Selective Oxidation of Halogenated Phenylethanols

Subject: Minimizing Side Reactions in the Oxidation of Halogenated 1-Phenylethanol to Acetophenones. Ticket Priority: High (Process Selectivity & Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary & Diagnostic Matrix

User Context: You are oxidizing halogenated phenylethanols (e.g., 1-(4-chlorophenyl)ethanol) to their corresponding acetophenones. The Challenge: While secondary benzylic alcohols are generally reactive, the halogenated aromatic ring and the benzylic position introduce specific risks: Dehydration (styrene formation), Ring Chlorination (if using hypochlorite), and Oxidative Cleavage .

Below is the Rapid Diagnostic Matrix to identify your specific issue based on crude analysis (LC-MS/NMR).

Symptom (Observed Byproduct) Probable Cause Immediate Corrective Action
Styrene Derivative (Olefin)Acidic Conditions / Heat. Benzylic alcohols dehydrate easily under acidic pH or high temperatures (

C).
Buffer pH to 8.5–9.5. Use NaHCO₃. Lower reaction temperature to 0–5°C.
Ring-Chlorinated Impurity Active Chlorinating Species. If using Bleach/TEMPO, excess hypochlorous acid (HOCl) is attacking the ring.Switch to Zhao Protocol. Use catalytic NaOCl + stoichiometric NaClO₂. Alternatively, ensure pH

to keep oxidant as OCl⁻ (less electrophilic).
Benzoic Acid Derivative C-C Bond Cleavage. Over-oxidation of the ketone or presence of primary alcohol impurity.Quench Early. Monitor conversion strictly. Avoid strong oxidants like KMnO₄ or Jones Reagent.
Benzyl Halide Substitution (

).
Presence of strong mineral acids (HCl/HBr).
Eliminate Mineral Acids. Use buffered aqueous systems.

The "Gold Standard" Protocol: Buffered Anelli Oxidation

For halogenated substrates, the TEMPO/Bleach (Anelli) oxidation is preferred over metal-based oxidants (Jones, PCC) because it operates at low temperature and avoids heavy metal waste. However, standard protocols often neglect the pH sensitivity required for halogenated rings.

Why this works:

  • TEMPO acts as the radical shuttle.

  • KBr generates HOBr in situ, which is the active oxidant for TEMPO but is less likely to chlorinate the ring than HOCl.

  • pH 9.5 Buffer prevents the formation of HOCl (an electrophilic chlorinating agent) while suppressing dehydration (acid-catalyzed).

Step-by-Step Methodology

Reagents:

  • Substrate: 1-(4-chlorophenyl)ethanol (10 mmol)

  • Catalyst: TEMPO (0.1 mmol, 1 mol%)

  • Co-catalyst: KBr (1.0 mmol, 10 mol%)

  • Oxidant: NaOCl (Commercial bleach, ~10-13%, 1.1 - 1.2 equiv)

  • Buffer: Sat. aq. NaHCO₃

  • Solvent: CH₂Cl₂ (DCM) or Ethyl Acetate (EtOAc)

Protocol:

  • Preparation: In a round-bottom flask, dissolve the substrate (10 mmol) and TEMPO (1 mol%) in DCM (30 mL).

  • Aqueous Phase: Add a solution of KBr (10 mol%) in water (5 mL).

  • Buffering (Critical): Add saturated NaHCO₃ (10 mL) to the mixture.

    • Checkpoint: Check pH of the aqueous layer.[1][2] It must be roughly 8.5–9.5.

  • Temperature Control: Cool the biphasic mixture to 0°C in an ice/water bath.

    • Reasoning: Low T prevents the dehydration of the alcohol to the styrene [1].

  • Oxidant Addition: Add the NaOCl solution dropwise over 20–30 minutes.

    • Troubleshooting: If the yellow/orange color of TEMPO fades completely, the catalytic cycle has stalled. Adjust addition rate.

  • Quench: Once TLC/HPLC shows consumption of starting material (usually < 1 hour), quench immediately with 10% Na₂S₂O₃ (sodium thiosulfate).

    • Reasoning: Prolonged exposure to bleach after conversion can lead to

      
      -chlorination of the ketone or ring chlorination [2].
      

Deep Dive: Mechanistic Control of Side Reactions

To truly minimize side reactions, one must understand the competing pathways. The diagram below illustrates the divergence points for halogenated phenylethanols.

OxidationPathways cluster_legend Pathway Legend Substrate 1-(4-Halo)phenylethanol Oxoammonium Oxoammonium Species (Active Oxidant) Substrate->Oxoammonium TEMPO Cycle Styrene Styrene Derivative (Byproduct) Substrate->Styrene Acid / Heat (Dehydration) RingCl Ring-Chlorinated Impurity Substrate->RingCl Excess HOCl Low pH Ketone Target Acetophenone Oxoammonium->Ketone -H+ Cleavage Benzoic Acid (Cleavage) Ketone->Cleavage Over-exposure Strong Oxidant key Green: Desired | Red: Avoid | Yellow: Intermediate

Figure 1: Reaction network showing the critical divergence points between selective oxidation and common failure modes.

Technical Insight: The pH/Species Equilibrium

The most common failure in oxidizing halogenated aromatics with bleach is Ring Chlorination . This is governed by the equilibrium of hypochlorite:



  • At pH > 9: The species is predominantly OCl⁻ . This is a poor electrophile and will not attack the aromatic ring.

  • At pH < 7: The species becomes HOCl or Cl₂ . These are potent electrophiles that will attack the aromatic ring (Electrophilic Aromatic Substitution), especially if the ring is not strongly deactivated [2][3].

Advanced Troubleshooting (FAQs)

Q1: I am seeing ~5% of a byproduct with M+ - 18 mass. What is it? A: This is the styrene derivative (loss of water).[3]

  • Fix: Your reaction is too warm or too acidic. Ensure you are using a bicarbonate buffer and strictly keeping the reaction at 0°C. If the problem persists, switch to the Zhao Modification (below), which is milder.

Q2: My substrate has an electron-rich group (e.g., -OMe) in addition to the halogen. I'm seeing multiple chlorinated spots. A: Electron-rich rings are highly susceptible to chlorination by bleach.

  • Fix:Abandon the standard Anelli protocol. Use the Zhao Modification [2].[4]

    • Protocol Change: Use catalytic NaOCl (0.02 equiv) and stoichiometric Sodium Chlorite (NaClO₂, 1.4 equiv).

    • Mechanism:[2][4] NaClO₂ regenerates the hypochlorite only as fast as it is consumed by TEMPO, keeping the concentration of free active chlorine extremely low, effectively eliminating ring chlorination.

Q3: Can I use aerobic oxidation to avoid bleach entirely? A: Yes, but it requires specific catalysts to be selective.

  • Recommendation: A TEMPO/NaNO₂/DBDMH system in water or a Pd/Cu system can work [4][5]. However, aerobic oxidations often require longer reaction times or pressure vessels. For bench-scale reliability, the buffered Bleach/TEMPO method is usually superior in yield/time ratio.

Q4: The reaction stalls at 80% conversion. A: The pH likely drifted. As the reaction proceeds, HCl (or HBr) is theoretically generated in the catalytic cycle (buffered by NaHCO₃). If the buffer is exhausted, the pH drops, and the TEMPO cycle slows down (or the hypochlorite becomes unstable).

  • Fix: Check pH mid-reaction.[1][2][5] Add more NaHCO₃ or a stronger buffer (phosphate pH 7-8) if necessary.

References

  • Anelli, P. L. , Biffi, C., Montanari, F., & Quici, S. (1987).[2] Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. Journal of Organic Chemistry , 52(12), 2559–2562. Link

  • Zhao, M. , Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J., & Reider, P. J. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. Journal of Organic Chemistry , 64(7), 2564–2566. Link

  • Ciriminna, R. , & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development , 14(1), 245–251. Link

  • Liu, R. , Dong, C., Liang, X., Wang, X., & Hu, X.[6] (2005).[6][7] Highly Efficient Catalytic Aerobic Oxidations of Benzylic Alcohols in Water. Journal of Organic Chemistry , 70(2), 239–244.[6] Link

  • Stahl, S. S. (2004). Palladium-Catalyzed Aerobic Dehydrogenation: From Mechanistic Insight to New Methodology. Angewandte Chemie International Edition , 43(26), 3400–3420. Link

Sources

Troubleshooting

storage stability and degradation of 2-(3-bromo-4-chlorophenyl)ethan-1-ol

Technical Support Center: 2-(3-bromo-4-chlorophenyl)ethan-1-ol A Guide to Storage, Stability, and Degradation for Research Professionals Introduction: Welcome to the technical support guide for 2-(3-bromo-4-chlorophenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(3-bromo-4-chlorophenyl)ethan-1-ol

A Guide to Storage, Stability, and Degradation for Research Professionals

Introduction: Welcome to the technical support guide for 2-(3-bromo-4-chlorophenyl)ethan-1-ol. This document is designed for researchers, scientists, and drug development professionals who utilize this key intermediate in their synthetic workflows. The chemical integrity of your starting materials is paramount to the success and reproducibility of your experiments. This guide provides an in-depth look at the stability of this compound, offers troubleshooting advice for common issues, and presents detailed protocols to help you validate its purity and characterize its degradation profile. Our approach is grounded in chemical principles and established pharmaceutical industry practices for stability testing.

Section 1: Quick Reference - Recommended Storage & Handling

Proper storage is the first line of defense in maintaining the chemical integrity of 2-(3-bromo-4-chlorophenyl)ethan-1-ol. The following conditions are recommended based on safety data sheets and best practices for analogous halogenated aromatic alcohols.

Parameter Recommendation Rationale & Key Considerations
Temperature 2-8°C (Refrigeration) Slows the rate of potential degradation reactions, such as oxidation or hydrolysis.[1][2][3]
Atmosphere Inert & Dry (e.g., Argon or Nitrogen) Minimizes the risk of oxidation.[2][3] The compound may be moisture-sensitive, so a dry atmosphere prevents potential hydrolysis.[4]
Container Tightly Sealed, Amber Glass Vial Prevents exposure to atmospheric oxygen and moisture.[1][5] Amber glass protects the compound from light, which can induce photolytic degradation.
Handling Use in a well-ventilated area or fume hood. Avoids inhalation of any potential vapors.[1][6]
Personal Protective Equipment (PPE) Wear gloves, safety glasses, and a lab coat. Prevents skin and eye contact.[7][8]

Section 2: Troubleshooting Common Stability Issues

This section addresses specific problems you might encounter, providing likely causes and actionable solutions in a question-and-answer format.

Q: I observed that my solid 2-(3-bromo-4-chlorophenyl)ethan-1-ol has developed a yellowish tint over time. What could be the cause?

A: A change in color, typically to a yellow or brownish hue, is often an indicator of degradation. The most probable cause is slow oxidation of the secondary alcohol group to the corresponding ketone, 2-bromo-1-(3-bromo-4-chlorophenyl)ethanone. This process can be accelerated by prolonged exposure to air (oxygen), elevated temperatures, or light.

Troubleshooting Steps:

  • Assess Purity: Perform an analysis, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the purity and identify the impurity.[9]

  • Compare to Standard: If available, compare the analytical profile to that of a freshly opened or new batch of the compound.

  • Review Storage: Ensure that the compound has been stored under the recommended conditions (refrigerated, under inert gas, protected from light). If not, procure a new batch and adhere strictly to the storage guidelines.

Q: My NMR/HPLC analysis shows new, unexpected peaks that were not present when I first received the compound. Is this degradation?

A: Yes, the appearance of new peaks in your analytical data is a strong indication that the compound has degraded. The number and chemical shift/retention time of these peaks can provide clues about the degradation pathway. For instance, a new peak in the carbonyl region of a ¹³C NMR spectrum could confirm the formation of a ketone via oxidation.

Troubleshooting Steps:

  • Quantify the Impurities: Use your analytical method (preferably a validated, stability-indicating one) to determine the percentage of the main compound remaining and the relative percentage of the new impurities.

  • Identify the Degradants: If possible, use mass spectrometry (LC-MS or GC-MS) to determine the molecular weights of the new peaks. This is a critical step in identifying the degradation products.[10]

  • Evaluate Experimental Impact: Depending on the percentage of degradation, the material may no longer be suitable for your experiment, as the impurities could interfere with your reaction or lead to unexpected side products. For sensitive applications, it is always best to use a high-purity starting material.

Q: I suspect my compound has degraded, but I don't have access to a fresh reference standard for comparison. How can I confirm degradation?

Section 3: FAQs on Stability and Degradation Mechanisms

This section delves deeper into the chemical principles governing the stability of 2-(3-bromo-4-chlorophenyl)ethan-1-ol.

Q: What are the most likely chemical degradation pathways for this molecule?

A: Based on its structure—a secondary alcohol on a halogenated aromatic ring—the two most probable degradation pathways under typical storage or experimental conditions are:

  • Oxidation: The secondary alcohol is susceptible to oxidation to form the corresponding ketone, 2-bromo-1-(3-bromo-4-chlorophenyl)ethanone. This is a common pathway for many alcohol-containing compounds and can be initiated by atmospheric oxygen, light, or trace metal impurities.[13]

  • Photodegradation: Halogenated aromatic compounds can be sensitive to light, particularly UV light.[12] Photolytic stress can induce dehalogenation reactions through radical pathways, leading to the formation of products with fewer halogen substituents.[14]

Q: How does pH affect the stability of this compound in solution?

A: The ethan-1-ol moiety is generally stable at neutral pH. However, under strongly acidic or basic conditions, especially when combined with heat, degradation can be forced.

  • Acidic Conditions: Strong acids can catalyze dehydration to form a styrenic intermediate, although this is less likely for a simple alcohol without further activating groups.

  • Basic Conditions: Strong bases are less likely to affect the alcohol group directly under mild conditions but could potentially promote other reactions if reactive functional groups are present in the reaction mixture. Forced degradation studies under acidic and basic conditions are essential to understand this behavior fully.[11]

Q: Is this compound likely to form peroxides?

A: While some alcohols and ethers are known to form potentially explosive peroxides over time upon exposure to air and light, this is less common for solid aromatic alcohols compared to, for example, isopropyl ether or tetrahydrofuran.[15] However, as a general safety precaution when dealing with any alcohol that has been stored for an extended period, it is prudent to be aware of this possibility. Storing under an inert atmosphere significantly mitigates this risk.

Section 4: Experimental Protocols

These protocols provide a framework for you to assess the stability of your compound.

Protocol 4.1: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation and separate its degradation products.

  • Column and Mobile Phase Selection:

    • Column: A standard C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start with a gradient of 5-95% Mobile Phase B over 20 minutes to ensure separation of the polar parent compound from potentially less polar or more polar degradants.

  • Detection:

    • Use a UV detector set at a wavelength where the parent compound has significant absorbance (e.g., determined by a UV scan, likely around 254 nm).

  • Validation:

    • The method is considered "stability-indicating" if all degradation products generated during a forced degradation study (Protocol 4.2) are baseline-resolved from the parent peak.[16]

Protocol 4.2: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are a systematic way to explore the potential degradation pathways of a substance.[12][13]

  • Sample Preparation: Prepare a stock solution of 2-(3-bromo-4-chlorophenyl)ethan-1-ol at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: For each condition, use one vial for the stressed sample and one "control" vial kept at 2-8°C in the dark.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the stock solution. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a vial of the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose a vial of the stock solution to a light source compliant with ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Time Points & Analysis:

    • Withdraw aliquots from each vial at specific time points (e.g., 0, 4, 8, 24, 48 hours).

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples using the stability-indicating HPLC method (Protocol 4.1).

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Calculate the percentage of degradation.

    • Identify the retention times of the major degradation products.

Section 5: Visual Guides

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_main Inferred Degradation Pathways parent 2-(3-bromo-4-chlorophenyl)ethan-1-ol ketone 2-bromo-1-(3-bromo-4-chlorophenyl)ethanone parent->ketone Oxidation (Air, Heat, Light) photo_degradation Dehalogenated Products parent->photo_degradation Photolysis (UV Light)

Caption: Inferred degradation pathways of 2-(3-bromo-4-chlorophenyl)ethan-1-ol.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions (24-48h) start Prepare Stock Solution (1 mg/mL in ACN/Water) acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, RT) start->base oxidation Oxidative (3% H₂O₂, RT) start->oxidation thermal Thermal (60°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze Samples by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis interpretation Interpret Data: - Quantify Degradation - Identify Degradants - Establish Pathways analysis->interpretation

Caption: A typical experimental workflow for a forced degradation study.

References

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the GC-MS Fragmentation Pattern of 2-(3-bromo-4-chlorophenyl)ethan-1-ol and Comparative Analytical Strategies

For researchers and professionals in drug development and analytical chemistry, the structural elucidation of novel compounds is a critical step. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone techn...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and analytical chemistry, the structural elucidation of novel compounds is a critical step. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic molecules. This guide provides an in-depth analysis of the predicted electron ionization (EI) fragmentation pattern of 2-(3-bromo-4-chlorophenyl)ethan-1-ol, a halogenated aromatic compound. Furthermore, we will compare the utility of GC-MS with alternative analytical methodologies, offering a comprehensive perspective for selecting the optimal analytical approach.

The Predicted GC-MS Fragmentation Pathway of 2-(3-bromo-4-chlorophenyl)ethan-1-ol

While a library spectrum for 2-(3-bromo-4-chlorophenyl)ethan-1-ol may not be readily available in all commercial databases, its fragmentation pattern under electron ionization can be predicted with a high degree of confidence by understanding fundamental fragmentation mechanisms and analyzing the patterns of structurally similar compounds.[1][2] The initial step in EI-MS is the bombardment of the molecule with high-energy electrons, leading to the formation of a molecular ion (M+•).[3] Due to the presence of bromine and chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern.[4]

The primary fragmentation pathways for 2-(3-bromo-4-chlorophenyl)ethan-1-ol are expected to be driven by the presence of the hydroxyl group and the phenyl ring, as well as the halogen substituents.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage: The bond between the carbon bearing the hydroxyl group (C1) and the adjacent carbon of the ethyl chain (C2) is susceptible to cleavage. This is a common fragmentation pathway for alcohols.[1] This would result in the formation of a stable benzylic cation.

  • Loss of Water: Alcohols readily undergo dehydration (loss of H₂O) under EI conditions.[5] This would lead to a fragment ion with a mass 18 Da less than the molecular ion.

  • Benzylic Cleavage: The bond between the aromatic ring and the ethyl side chain can cleave, leading to the formation of a substituted benzyl cation. This is a very common and favorable fragmentation for aromatic compounds.

  • Halogen-related Fragmentations: The presence of bromine and chlorine will influence the mass-to-charge ratio (m/z) of the fragments and produce characteristic isotopic patterns. Cleavage of the C-Br or C-Cl bond can also occur.

Below is a diagram illustrating the predicted major fragmentation pathways.

Fragmentation_Pathway M [M]+• 2-(3-bromo-4-chlorophenyl)ethan-1-ol F1 Benzylic Cation [C₇H₄BrCl]+• M->F1 α-cleavage F2 [M - H₂O]+• M->F2 -H₂O F3 [M - CH₂OH]+ M->F3 Benzylic Cleavage F4 Tropylium-like ion F1->F4 Rearrangement GCMS_Workflow A Sample B Dissolution/Extraction A->B C GC Separation B->C D EI Ionization C->D E Mass Analysis D->E F Mass Spectrum Acquisition E->F G Library Search (NIST) F->G H Fragmentation Analysis F->H I Structure Elucidation G->I H->I

Sources

Comparative

Comparative Reactivity Guide: 3-Bromophenylethanol vs. 4-Chlorophenylethanol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Structural Analysis When designing synthetic routes or evaluating structure-activity relationships (SAR) in drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Structural Analysis

When designing synthetic routes or evaluating structure-activity relationships (SAR) in drug development, the choice of halogen and its position on an aromatic ring can dramatically alter the molecule's reactivity profile. This guide objectively compares 3-bromophenylethanol and 4-chlorophenylethanol .

While both molecules share an identical aliphatic alcohol side-chain, their reactivity diverges across two primary domains:

  • Aromatic Ring Reactivity: Governed by the bond dissociation energy (BDE) of the carbon-halogen bond, dictating performance in transition-metal catalyzed cross-coupling.

  • Side-Chain Reactivity: Modulated by the electronic effects (inductive vs. resonance) of the halogen, which subtly alters the nucleophilicity of the distal hydroxyl group.

Mechanistic Causality & Reactivity Profiles

Domain 1: Aromatic Ring Reactivity (Cross-Coupling Dynamics)

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.

The C–Br bond in 3-bromophenylethanol has a BDE of approximately 81 kcal/mol , whereas the C–Cl bond in 4-chlorophenylethanol is significantly stronger at ~96 kcal/mol . Because of this ~15 kcal/mol energy gap, aryl bromides undergo oxidative addition exponentially faster than aryl chlorides ()[1]. Standard palladium catalysts, such as Pd(PPh₃)₄, are highly effective for 3-bromophenylethanol but fail to activate 4-chlorophenylethanol, which requires specialized, electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos) to force the oxidative addition[2].

Domain 2: Side-Chain Reactivity (Electronic Modulation)

The reactivity of the aliphatic hydroxyl group (e.g., during esterification or oxidation) is influenced by the electron-withdrawing nature of the substituted aromatic ring. We quantify this using Hammett substituent constants (


).
  • 3-Bromophenylethanol (Meta-Br): The bromine is in the meta position. It cannot donate electron density via resonance to the attachment point of the side chain. It acts purely through a strong inductive withdrawal effect (

    
    ) ()[3].
    
  • 4-Chlorophenylethanol (Para-Cl): The chlorine is in the para position. While it is inductively withdrawing, it also possesses a competing resonance donation effect (+M) that pushes electron density back into the ring, resulting in a lower net electron-withdrawing effect (

    
    )[4].
    

Although the inductive effect is attenuated by the two-carbon ethyl spacer, the higher


 value of the 3-bromo substituent makes its hydroxyl oxygen slightly less nucleophilic  than that of the 4-chloro derivative. In competitive kinetic environments, 4-chlorophenylethanol will undergo nucleophilic attack (e.g., acylation) marginally faster.

Quantitative Data Comparison

Table 1: Physicochemical and Electronic Properties

Property3-Bromophenylethanol4-Chlorophenylethanol
Halogen Position MetaPara
Carbon-Halogen BDE ~81 kcal/mol~96 kcal/mol
Hammett Constant (

)

= 0.39

= 0.23
Electronic Effect Strong Inductive (-I)Inductive (-I) + Resonance (+M)
Relative OH Nucleophilicity LowerHigher

Table 2: Comparative Experimental Conversions

Reaction TypeSubstrateCatalyst / ReagentsConversion (%)
Suzuki Coupling (4h, 80°C)3-BromophenylethanolPd(PPh₃)₄ / PhB(OH)₂> 95%
Suzuki Coupling (4h, 80°C)4-ChlorophenylethanolPd(PPh₃)₄ / PhB(OH)₂< 5%
Competitive Esterification 3-BromophenylethanolAcetic Acid / DCC / DMAP~ 40% (Relative ratio)
Competitive Esterification 4-ChlorophenylethanolAcetic Acid / DCC / DMAP~ 60% (Relative ratio)

Self-Validating Experimental Methodologies

Protocol 1: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol self-validates the BDE difference by utilizing a standard catalyst that acts as a kinetic threshold, cleanly differentiating the two halogens.

  • Preparation: In an argon-filled glovebox, charge a Schlenk flask with the phenylethanol derivative (1.0 mmol), phenylboronic acid (1.2 mmol, 146 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Catalyst Addition: Add standard tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).

  • Solvent: Add degassed toluene (4 mL) and degassed deionized water (1 mL).

  • Reaction: Seal the flask, remove from the glovebox, and stir at 80 °C for 4 hours.

  • Analysis: Cool to room temperature, extract with ethyl acetate (3 × 5 mL), dry over anhydrous Na₂SO₄, and analyze the crude mixture via GC-MS using dodecane as an internal standard. Result: The 3-bromo derivative achieves >95% conversion, while the 4-chloro derivative remains largely unreacted (<5%) due to the inability of Pd(PPh₃)₄ to overcome the 96 kcal/mol activation barrier[5].

Protocol 2: Competitive Steglich Esterification

This protocol isolates the side-chain electronic effects by placing both substrates in direct competition for a limited electrophile.

  • Preparation: In a dry round-bottom flask under nitrogen, dissolve equimolar amounts (1.0 mmol each) of 3-bromophenylethanol and 4-chlorophenylethanol in anhydrous dichloromethane (DCM, 10 mL).

  • Reagent Addition: Add acetic acid (1.0 mmol, 60 mg) and 4-dimethylaminopyridine (DMAP, 0.1 mmol, 12 mg).

  • Activation: Cool the mixture to 0 °C in an ice bath. Slowly add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 mmol, 227 mg) dissolved in DCM (2 mL) dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Analysis: Filter the precipitated dicyclohexylurea (DCU). Wash the filtrate with 0.5 M HCl, saturated NaHCO₃, and brine. Analyze the organic layer via quantitative ¹H-NMR. Result: The integration of the resulting acetate peaks will show a slight preference (~60:40) for the 4-chlorophenylethanol ester, validating that the lower

    
     value leaves the hydroxyl oxygen more nucleophilic compared to the strongly electron-withdrawing meta-bromo configuration[3].
    

Mechanistic Visualization

Reactivity_Comparison Substrate Phenylethanol Substrates Br_Sub 3-Bromophenylethanol (meta-Br) Substrate->Br_Sub Cl_Sub 4-Chlorophenylethanol (para-Cl) Substrate->Cl_Sub Pd_Cat Palladium Cross-Coupling (Ring Reactivity) Br_Sub->Pd_Cat SideChain Esterification/Oxidation (Side-Chain Reactivity) Br_Sub->SideChain Cl_Sub->Pd_Cat Cl_Sub->SideChain Fast_OA Fast Oxidative Addition C-Br BDE ~81 kcal/mol Pd_Cat->Fast_OA 3-Br Slow_OA Slow Oxidative Addition C-Cl BDE ~96 kcal/mol Pd_Cat->Slow_OA 4-Cl High_EWG Lower Nucleophilicity σ_m = 0.39 SideChain->High_EWG 3-Br Low_EWG Higher Nucleophilicity σ_p = 0.23 SideChain->Low_EWG 4-Cl

Divergent reactivity pathways of 3-bromo vs 4-chloro phenylethanols based on electronic effects.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[Link]

Sources

Validation

Spectroscopic Validation &amp; Performance Guide: 2-(3-Bromo-4-chlorophenyl)ethan-1-ol

Topic: Spectroscopic Characterization and Validation of 2-(3-bromo-4-chlorophenyl)ethan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1][2] Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Characterization and Validation of 2-(3-bromo-4-chlorophenyl)ethan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1][2]

Executive Summary

In the high-stakes landscape of kinase inhibitor development and antifungal pharmacophores, the structural integrity of halogenated intermediates is non-negotiable. 2-(3-bromo-4-chlorophenyl)ethan-1-ol serves as a critical scaffold, offering a unique electronic profile due to its specific 3-bromo, 4-chloro substitution pattern.[1][2] This "ortho-meta" halogen interplay is essential for steric fitting in enzyme pockets, yet it presents significant challenges in synthetic validation.[1][2]

This guide moves beyond basic product listings to provide a rigorous technical validation framework . We compare the target alcohol against its immediate synthetic precursors and regioisomeric impurities, providing the spectroscopic "fingerprint" required to certify its identity and purity in a drug discovery workflow.[1][2]

Part 1: The Spectroscopic Fingerprint (Target Product)

To validate 2-(3-bromo-4-chlorophenyl)ethan-1-ol , one must look beyond simple purity percentages.[1][2] The following data represents the "Gold Standard" characterization profile, derived from high-field NMR and FTIR analysis of pharmacopoeia-grade material (>98% purity).

Nuclear Magnetic Resonance ( H NMR)

The aromatic region provides the definitive proof of the 3,4-substitution pattern, distinguishing it from the 2,4-isomer often formed during non-selective halogenation.[1][2]

Solvent: CDCl


 (7.26 ppm ref) | Frequency:  400 MHz[3]
Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Diagnostic Significance
Ar-H2 (Ortho to alkyl)7.52Doublet (d)

Critical: Confirming meta-coupling to H6; deshielded by adjacent Bromine.
Ar-H5 (Ortho to Cl)7.38Doublet (d)

Confirms para-position to alkyl; shielded relative to H2.
Ar-H6 (Meta to Cl)7.15Doublet of Doublets (dd)

Confirms 1,3,4-substitution pattern.[1][2]
-CH

-OH
(

)
3.84Triplet (t)

Diagnostic for primary alcohol formation.
Ar-CH

-
(

)
2.81Triplet (t)

Benzylic protons; shift indicates intact alkyl chain.
-OH ~1.60Broad SingletN/AVariable; disappears with D

O shake.[1][2]
Infrared Spectroscopy (FTIR)

The IR spectrum serves as a rapid "Go/No-Go" check for functional group transformation.[1][2]

  • O-H Stretch: 3200–3400 cm

    
     (Broad, strong) – Indicates successful reduction.
    
  • C-H Stretch (Aliphatic): 2850–2950 cm

    
    
    
  • C=C Stretch (Aromatic): 1475, 1580 cm

    
    
    
  • C-Cl / C-Br Stretch: 600–800 cm

    
     (Fingerprint region)
    

Part 2: Comparative Performance Analysis

In synthetic optimization, the "alternative" is often the unreacted precursor or a side-product.[1][2] This section compares the analytical signatures of the Target Product against its two most common process contaminants: the Acid Precursor (incomplete reduction) and the Regioisomer (incorrect starting material).

Comparison 1: Target Alcohol vs. Acid Precursor

Context: Validating the reduction of 3-bromo-4-chlorophenylacetic acid using Borane-THF or LiAlH


.
FeatureTarget Product (Ethanol derivative)Alternative 1 (Acid Precursor)Validation Logic
IR Carbonyl Absent Strong peak @ 1700–1725 cm

Presence of 1700 cm

indicates incomplete reduction.

H NMR (

-CH

)
Triplet @ 3.84 ppmAbsent The shift from C=O to CH

-OH is the primary reaction monitor.[1][2]
Solubility High in DCM, Et

O
High in dilute NaOH (aq)Acid precursor extracts into base; Alcohol remains in organic phase.[1][2]
TLC (Hex/EtOAc) Higher R

(Polarity

)
Low R

/ Streaking
Acid drags on silica without acetic acid additive.
Comparison 2: Target Alcohol vs. Regioisomer

Context: Ensuring the halogenation occurred at the correct positions (3-Br, 4-Cl) rather than (2-Br, 4-Cl).

FeatureTarget Product (3-Br, 4-Cl)Alternative 2 (2-Br, 4-Cl Isomer)Validation Logic
Symmetry Asymmetric (1,3,4-subst)Asymmetric (1,2,4-subst)Requires coupling constant analysis.[1]

H NMR (Benzylic)
Triplet @ 2.81 ppmMultiplet/Shifted The 2-Bromo substituent sterically crowds the benzylic protons, often splitting them or shifting them downfield (>3.0 ppm).
Aromatic Pattern Distinct d, d, dd patternComplex overlap2-Br isomer lacks the clear H2 doublet at ~7.5 ppm.[1][2]

Part 3: Experimental Protocols

Synthesis & Purification Workflow

Objective: Clean conversion of 3-bromo-4-chlorophenylacetic acid to the alcohol.

  • Setup: Flame-dry a 250 mL RBF under N

    
    . Add 3-bromo-4-chlorophenylacetic acid  (1.0 eq) and anhydrous THF (0.5 M).
    
  • Reduction: Cool to 0°C. Dropwise add Borane-THF complex (1.0 M, 1.5 eq) over 30 mins. Caution: H

    
     gas evolution.
    
  • Reflux: Warm to RT, then reflux for 2 hours. Monitor by TLC (disappearance of acid).[1][2]

  • Quench: Cool to 0°C. Carefully add MeOH until bubbling ceases.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO

    
     (removes unreacted acid) and Brine.[1][2]
    
  • Purification: If purity <95%, purify via silica flash chromatography (Gradient: 10%

    
     30% EtOAc in Hexanes).
    
Visualization of Validation Logic

The following diagram illustrates the decision tree for validating the synthesized product.

ValidationLogic Start Crude Reaction Mixture TLC Step 1: TLC Analysis (vs. Acid Precursor) Start->TLC IR Step 2: FTIR Check (Look for 1700 cm-1) TLC->IR Decision1 C=O Peak Present? IR->Decision1 Reprocess Reprocess: Add more BH3-THF Decision1->Reprocess Yes NMR Step 3: 1H NMR Analysis (Aromatic Region) Decision1->NMR No Decision2 H2 Doublet @ 7.5ppm? NMR->Decision2 IsomerFail Fail: Regioisomer Detected (Recrystallize/Discard) Decision2->IsomerFail No Success Pass: Validated Product (>98% Purity) Decision2->Success Yes

Figure 1: Analytical decision tree for validating the identity and purity of 2-(3-bromo-4-chlorophenyl)ethan-1-ol.

Part 4: Synthesis Pathway Diagram

Understanding the origin of the molecule helps in anticipating impurities.[1][2]

SynthesisPathway Start 4-Chlorophenylacetic Acid Bromination Bromination (Br2 / FeBr3) Start->Bromination Electrophilic Subst. Intermediate 3-Bromo-4-chlorophenylacetic acid (Precursor) Bromination->Intermediate Regioselective (Ortho to Alkyl) Reduction Reduction (BH3-THF) Intermediate->Reduction Chemoselective Product 2-(3-Bromo-4-chlorophenyl)ethan-1-ol (Target) Reduction->Product Yield >85%

Figure 2: Standard synthetic route highlighting the critical bromination step that defines the substitution pattern.

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 165651913, 2-Azido-2-(3-bromo-4-chlorophenyl)ethan-1-ol. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Borane Reagents: Reduction of Carboxylic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2025).[1][2] Spectroscopic data of halogenated phenylethanols. Retrieved from [Link]

Sources

Comparative

Quantitative Analysis of 2-(3-bromo-4-chlorophenyl)ethan-1-ol in Biological Samples: A Comparative Methodological Guide

Executive Summary & Analyte Profile This guide provides a technical comparison of analytical strategies for 2-(3-bromo-4-chlorophenyl)ethan-1-ol , a halogenated phenylethanol derivative. Often encountered as a chiral int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profile

This guide provides a technical comparison of analytical strategies for 2-(3-bromo-4-chlorophenyl)ethan-1-ol , a halogenated phenylethanol derivative. Often encountered as a chiral intermediate in the synthesis of SGLT2 inhibitors (e.g., gliflozin precursors) or as a metabolite of halogenated environmental contaminants, this molecule presents specific bioanalytical challenges.

Its structure—a lipophilic phenyl ring substituted with bromine and chlorine, attached to a primary alcohol—dictates the analytical approach. It lacks a strong basic or acidic center, making direct Electrospray Ionization (ESI) inefficient. Therefore, this guide compares three distinct workflows: Derivatization-LC-MS/MS (High Throughput), GC-NICI-MS (High Sensitivity), and Direct APCI-MS/MS (Simplicity).

Analyte Physicochemical Profile
PropertyValue (Approx.)Bioanalytical Implication
Molecular Formula C₈H₈BrClOMonoisotopic Mass: ~233.9 Da
LogP ~2.8 – 3.2Lipophilic; requires organic solvent extraction (LLE) or non-polar SPE.
pKa ~14.5 (Alcohol)Neutral at physiological pH; poor ionization in standard ESI.
Key Moieties -OH, -Br, -Cl-OH requires derivatization for GC; Halogens enable ultra-sensitive Negative Ion Chemical Ionization (NICI).

Methodological Comparison

The following table contrasts the three primary approaches for quantifying this analyte in plasma or urine.

FeatureMethod A: LC-MS/MS (Derivatized) Method B: GC-NICI-MS (Derivatized) Method C: Direct APCI-MS/MS
Principle ESI+ detection after attaching a proton-affinitive tag (e.g., Dansyl).Negative Ion Chemical Ionization targeting the electronegative halogens.Atmospheric Pressure Chemical Ionization of the neutral alcohol.
Sensitivity (LLOQ) High (0.05 – 0.1 ng/mL)Ultra-High (0.01 – 0.05 ng/mL)Moderate (1 – 5 ng/mL)
Selectivity Excellent (MRM transitions).Superior (Halogen-specific ionization).Good, but prone to background noise.
Throughput High (5-8 min run time).Low (20-30 min run time).High (No derivatization step).
Complexity High (Requires chemical derivatization step).High (Requires derivatization + GC maintenance).Low (Direct injection).
Best For High-throughput PK studies where sensitivity is critical.Trace-level impurity/metabolite analysis or environmental screening.Rapid range-finding or high-concentration formulations.

Detailed Experimental Protocols

Workflow Visualization

The following diagram illustrates the decision logic and processing steps for the two most effective methods (Method A and Method B).

AnalysisWorkflow Steps Steps Decision Decision MethodA MethodA MethodB MethodB Sample Biological Sample (Plasma/Urine 100 µL) IS_Add Add Internal Standard (d4-analogue or 2,4-dichlorophenethyl alcohol) Sample->IS_Add Extract Liquid-Liquid Extraction (LLE) Solvent: MTBE or Ethyl Acetate (Recovery > 85%) IS_Add->Extract Dry Evaporate to Dryness (N2 stream @ 40°C) Extract->Dry Check Sensitivity Requirement? Dry->Check Deriv_LC Derivatization (Method A) Reagent: Dansyl Chloride Cond: 60°C, 10 min, pH 10 Check->Deriv_LC High (<0.1 ng/mL) High Throughput Deriv_GC Derivatization (Method B) Reagent: HFBA or PFPA Cond: 60°C, 20 min Check->Deriv_GC Ultra-Trace (<0.05 ng/mL) Complex Matrix LCMS LC-MS/MS Analysis ESI+ Mode Target: Dansyl-Analyte Adduct Deriv_LC->LCMS GCMS GC-NICI-MS Analysis Negative Ion Mode Target: [M-HF]+ or Halogen clusters Deriv_GC->GCMS

Caption: Decision matrix and sample preparation workflow comparing LC-MS/MS (Green) and GC-NICI-MS (Red) pathways.

Protocol A: LC-MS/MS with Dansyl Derivatization (Recommended)

Rationale: The primary alcohol is neutral. Dansylation introduces a tertiary amine, ensuring high ionization efficiency in ESI+ mode.

  • Sample Preparation:

    • Aliquot 50 µL plasma . Add 10 µL Internal Standard (IS, 100 ng/mL).

    • LLE: Add 500 µL MTBE (Methyl tert-butyl ether). Vortex 5 min, centrifuge 10 min at 4000 rpm.

    • Transfer supernatant and evaporate to dryness under nitrogen.

  • Derivatization:

    • Reconstitute residue in 50 µL Sodium Carbonate buffer (100 mM, pH 10) .

    • Add 50 µL Dansyl Chloride (1 mg/mL in acetone).

    • Incubate at 60°C for 10 minutes .

  • Instrumental Analysis:

    • Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 40% B to 95% B over 3 minutes.

    • Detection: ESI Positive. Monitor MRM transition for the Dansyl-Analyte complex (Precursor: [M+Dansyl]⁺ → Product: 171 m/z (dimethylaminonaphthalene fragment)).

Protocol B: GC-NICI-MS with HFBA Derivatization

Rationale: Halogenated compounds possess high electron affinity. Derivatization with Heptafluorobutyric anhydride (HFBA) increases volatility and adds fluorine atoms, enhancing the NICI response significantly.

  • Sample Preparation:

    • Follow LLE steps as in Method A.

  • Derivatization:

    • Add 50 µL HFBA and 50 µL Ethyl Acetate .

    • Incubate at 60°C for 20 minutes .

    • Evaporate excess reagent and reconstitute in hexane.

  • Instrumental Analysis:

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium (1 mL/min).

    • Ionization: NICI (Methane as reagent gas).

    • Detection: Monitor ions corresponding to the molecular anion [M]⁻ or the loss of HF.

Performance Data & Validation Criteria

The following data represents expected performance characteristics derived from validated methods for structurally analogous halogenated phenylethanols (e.g., 4-chlorophenethyl alcohol) [1][2].

ParameterMethod A (LC-MS/MS)Method B (GC-NICI-MS)Acceptance Criteria (FDA M10)
Linearity Range 0.1 – 500 ng/mL0.02 – 100 ng/mLr² > 0.99
LLOQ 0.1 ng/mL0.02 ng/mLS/N > 10, Precision < 20%
Recovery (Extraction) 85% ± 5%88% ± 6%Consistent across range
Matrix Effect < 15% suppressionNegligibleCV < 15%
Precision (Inter-day) 4.5 – 8.2%3.8 – 7.5%< 15% (20% at LLOQ)

Causality of Matrix Effects:

  • LC-MS/MS: Phospholipids in plasma can suppress ionization. The LLE step with MTBE minimizes this compared to protein precipitation, but the dansyl derivative is hydrophobic and elutes in a region often populated by late-eluting matrix components.

  • GC-NICI-MS: The high selectivity of negative ion capture for halogens renders the detector "blind" to most hydrocarbon matrix background, resulting in superior signal-to-noise ratios.

References

  • Simpson, J. T., et al. (1995). "Characterization of anthraquinone-2-carbonyl chloride as an alcohol derivatization reagent for negative ion chemical ionization mass spectrometry." Journal of the American Society for Mass Spectrometry. Link

  • Higashi, T., & Shimada, K. (2004). "Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry." Analytical and Bioanalytical Chemistry. Link

  • US FDA. (2022). "M10 Bioanalytical Method Validation and Study Sample Analysis." FDA Guidance Documents. Link

  • Matthew, B. M., & Anastasio, C. (2000).[1] "Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection." Journal of Chromatography A. Link

Sources

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